Product packaging for Cefcapene Pivoxil Hydrochloride Hydrate(Cat. No.:CAS No. 147816-24-8)

Cefcapene Pivoxil Hydrochloride Hydrate

Cat. No.: B211295
CAS No.: 147816-24-8
M. Wt: 622.1 g/mol
InChI Key: LUXIJPQYUCFVAL-XRLCNELCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefcapene Pivoxil Hydrochloride Hydrate is the hydrate hydrochloride salt form of cefcapene pivalate, a prodrug and third-generation cephalosporin with antibacterial activity. After oral administration of this compound the ester bond is cleaved, releasing active cefcapene.
structure given in first source;  an oral cephem antibiotic and prodrug of S-1006

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32ClN5O9S2 B211295 Cefcapene Pivoxil Hydrochloride Hydrate CAS No. 147816-24-8

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIJPQYUCFVAL-XRLCNELCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147816-24-8
Record name S 1108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefcapene Pivoxil Hydrochloride Hydrate mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Cefcapene Pivoxil Hydrochloride Hydrate

Introduction

This compound is an orally administered, third-generation cephalosporin antibiotic.[1][2] It is a prodrug, meaning it is administered in an inactive form and converted to its active metabolite within the body.[1][2][3] The active form, Cefcapene, exhibits a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative pathogens.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process critical for bacterial survival and replication. This document provides a detailed technical overview of the pharmacokinetics, core molecular mechanism, quantitative pharmacological data, and key experimental methodologies used to characterize this compound.

Pharmacokinetics: The Prodrug Activation Pathway

This compound is not inherently antibacterial. Its clinical efficacy is dependent on its in vivo conversion to the active compound, Cefcapene.

Following oral administration, the compound is absorbed through the intestinal tract. During this absorption process, it is rapidly hydrolyzed by esterase enzymes present in the intestinal wall.[3] This enzymatic action cleaves the pivaloyloxymethyl ester group from the prodrug molecule, releasing the active Cefcapene into the bloodstream.[3] This prodrug strategy enhances the oral bioavailability of the Cefcapene molecule.

G Prodrug Cefcapene Pivoxil HCl Hydrate (Oral Administration) Absorption Intestinal Lumen Prodrug->Absorption Ingestion Hydrolysis Intestinal Epithelium (Esterase Activity) Absorption->Hydrolysis Absorption Active Active Cefcapene (Systemic Circulation) Hydrolysis->Active Hydrolysis Target Bacterial Pathogen Active->Target Distribution

Prodrug activation and distribution pathway.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Cefcapene is achieved by disrupting the integrity of the bacterial cell wall. This process is mediated by its interaction with essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).

  • Targeting PBPs: PBPs are transpeptidases located on the inner membrane of the bacterial cell wall that catalyze the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural rigidity to the cell wall.

  • Inhibition of Transpeptidation: Cefcapene, mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursor, binds to the active site of PBPs. This binding leads to the acylation of a catalytic serine residue within the PBP active site, forming a stable, covalent bond.

  • Cell Wall Disruption: This irreversible inactivation of PBPs prevents the cross-linking of peptidoglycan strands.[4] The resulting cell wall is structurally weak and unable to withstand the internal osmotic pressure of the cell.

  • Bacterial Lysis: The compromised cell wall integrity leads to cell lysis and bacterial death.[4]

Cefcapene has demonstrated a high affinity for PBP 1, 2, and 3 in Staphylococcus aureus and for PBP3 in Escherichia coli.[3]

G cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) Crosslink Peptidoglycan Cross-linking PBP->Crosslink Catalyzes InactivePBP Inactive PBP-Cefcapene Complex Peptido Peptidoglycan Precursors Peptido->PBP CellWall Stable Cell Wall Crosslink->CellWall WeakWall Weakened Cell Wall Crosslink->WeakWall Inhibition leads to Cefcapene Active Cefcapene Cefcapene->PBP Binds & Inactivates Lysis Cell Lysis WeakWall->Lysis

Molecular mechanism of Cefcapene action.

Quantitative Pharmacological Data

The efficacy of Cefcapene is quantified by its affinity for target PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

PBP Binding Affinity

The affinity of a β-lactam antibiotic for specific PBPs is a key determinant of its antibacterial activity. This is often measured as the dissociation constant (Kd) or the 50% inhibitory concentration (IC₅₀). Lower values indicate higher affinity.

Target ProteinOrganismMeasurementValue (µM)Reference
PBP1AStreptococcus pneumoniaeKd> Cefditoren (0.005)[5]
PBP2XStreptococcus pneumoniaeKd< Cefditoren (9.70)[5]
PBP 1, 2, 3Staphylococcus aureusAffinityHigh[3]
PBP3Escherichia coliAffinityHigh[3]

Note: A 2024 study compared Cefcapene's affinity for S. pneumoniae PBPs to other cephalosporins, noting its Kd was higher than Cefditoren for PBP1A but lower (indicating stronger affinity) for PBP2X.[5]

Antibacterial Spectrum (Minimum Inhibitory Concentration)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

OrganismStrain TypeMIC Range (µg/mL)Reference
Streptococcus pneumoniaePenicillin-susceptible0.004 - 0.25[1]
Staphylococcus aureusMethicillin-susceptible (MSSA)MIC₈₀: 3.13[3]
Haemophilus influenzaeAmpicillin-resistantMIC₈₀: 0.05[3]

Key Experimental Protocols

Standardized methodologies are crucial for determining the quantitative pharmacological data presented above.

Protocol: Determination of MIC by Broth Microdilution (CLSI Guidelines)

This protocol determines the minimum concentration of Cefcapene required to inhibit bacterial growth, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of Cefcapene in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the Cefcapene stock solution in Mueller-Hinton Broth across the rows of a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Endpoint Determination:

    • Visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of Cefcapene at which there is no visible growth (i.e., the first clear well).

Protocol: PBP Binding Affinity (IC₅₀) by Competitive Assay

This method quantifies the affinity of Cefcapene for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL) for binding to PBPs.[8][9][10]

  • Membrane Preparation (PBP Source):

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells using mechanical means (e.g., sonication or French press) in a suitable buffer.

    • Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, add a fixed amount of the prepared membrane protein.

    • Add increasing concentrations of the unlabeled competitor, Cefcapene, to the tubes and incubate for a set period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.

    • Add a fixed, non-saturating concentration of Bocillin-FL to each tube. Incubate for another set period (e.g., 15 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by Cefcapene.

  • Analysis by SDS-PAGE:

    • Stop the reaction by adding a sample loading buffer.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing Cefcapene increases.

  • IC₅₀ Determination:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Plot the fluorescence intensity against the logarithm of the Cefcapene concentration.

    • The IC₅₀ is the concentration of Cefcapene that reduces the fluorescence intensity by 50% compared to the control (no Cefcapene).

G Start Bacterial Membranes (Source of PBPs) Incubate 1. Incubate Membranes with varying [Cefcapene] Start->Incubate AddProbe 2. Add fixed [Bocillin-FL] (Fluorescent Probe) Incubate->AddProbe SDS 3. Separate Proteins by SDS-PAGE AddProbe->SDS Visualize 4. Visualize Fluorescence SDS->Visualize Quantify 5. Quantify Band Intensity (Densitometry) Visualize->Quantify Plot 6. Plot Intensity vs. [Cefcapene] & Calculate IC50 Quantify->Plot

Workflow for competitive PBP binding assay.

References

Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Whitepaper on its Prodrug Nature and Therapeutic Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene Pivoxil Hydrochloride Hydrate is a third-generation oral cephalosporin that functions as a prodrug to enhance oral bioavailability. This technical guide provides an in-depth analysis of its mechanism of action, from its hydrolysis into the active metabolite, Cefcapene, to its antibacterial effects at the molecular level. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of critical pathways are presented to support further research and development in the field of antibacterial therapeutics.

Introduction

This compound is an ester prodrug of the potent third-generation cephalosporin, Cefcapene.[1][2] The pivoxil ester moiety significantly improves the oral absorption of the parent compound. Following oral administration, the prodrug is efficiently hydrolyzed by intestinal esterases to release the active drug, Cefcapene, into systemic circulation.[3] Cefcapene exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, making it a valuable therapeutic option for a variety of infections, particularly those of the respiratory tract.[4][5][6] This document serves as a comprehensive technical resource, detailing the prodrug's activation, its mechanism of antibacterial action, and the experimental methodologies used to characterize its efficacy and pharmacokinetic profile.

Prodrug Activation and Mechanism of Action

Esterase-Mediated Hydrolysis

The conversion of this compound to its active form, Cefcapene, is a critical step in its therapeutic action. This bioactivation is catalyzed by non-specific esterases present in the intestinal wall and blood. The hydrolysis reaction cleaves the pivaloyloxymethyl ester bond, releasing Cefcapene, pivalic acid, and formaldehyde.

G Cefcapene Pivoxil Cefcapene Pivoxil Cefcapene (Active) Cefcapene (Active) Cefcapene Pivoxil->Cefcapene (Active) Hydrolysis Intestinal Esterases Intestinal Esterases Intestinal Esterases->Cefcapene (Active) Pivalic Acid Pivalic Acid Cefcapene (Active)->Pivalic Acid Formaldehyde Formaldehyde Cefcapene (Active)->Formaldehyde

Prodrug Activation Pathway of Cefcapene Pivoxil.
Inhibition of Bacterial Cell Wall Synthesis

The active metabolite, Cefcapene, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Cefcapene covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

G Cefcapene Cefcapene PBPs Penicillin-Binding Proteins (PBPs) Cefcapene->PBPs Binds to & Inactivates Peptidoglycan Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan Synthesis Inhibits Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Disrupts Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Leads to

Mechanism of Action of Active Cefcapene.

Experimental Protocols

In Vitro Hydrolysis of Cefcapene Pivoxil

Objective: To demonstrate the esterase-mediated conversion of Cefcapene Pivoxil to Cefcapene.

Materials:

  • This compound

  • Porcine Liver Esterase (Sigma-Aldrich, E3019 or equivalent)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a stock solution of Cefcapene Pivoxil (1 mg/mL) in acetonitrile.

  • Prepare a working solution of porcine liver esterase (10 units/mL) in 0.1 M phosphate buffer (pH 7.4).

  • In a microcentrifuge tube, combine 50 µL of the Cefcapene Pivoxil stock solution with 450 µL of the esterase working solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw 50 µL of the reaction mixture and quench the reaction by adding 150 µL of acetonitrile.

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate the enzyme.

  • Analyze the supernatant for the presence of Cefcapene and the disappearance of Cefcapene Pivoxil using the HPLC-UV method described below.

HPLC-UV Method for Cefcapene and Cefcapene Pivoxil Analysis:

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[7][8]

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak areas of Cefcapene and Cefcapene Pivoxil standards.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro antibacterial activity of Cefcapene against relevant bacterial pathogens. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Materials:

  • Cefcapene powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, clinical isolates)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Drug Dilution: Prepare a stock solution of Cefcapene in a suitable solvent (e.g., water or DMSO, depending on solubility). Perform serial two-fold dilutions of Cefcapene in CAMHB in a 96-well plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the Cefcapene dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of Cefcapene that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.

G cluster_0 Preparation cluster_1 Assay cluster_2 Incubation & Analysis Bacterial Culture Bacterial Culture Inoculum Prep (0.5 McFarland) Inoculum Prep (0.5 McFarland) Bacterial Culture->Inoculum Prep (0.5 McFarland) Inoculate 96-well Plate Inoculate 96-well Plate Inoculum Prep (0.5 McFarland)->Inoculate 96-well Plate Cefcapene Stock Cefcapene Stock Serial Dilutions Serial Dilutions Cefcapene Stock->Serial Dilutions Serial Dilutions->Inoculate 96-well Plate Incubate (35°C, 16-20h) Incubate (35°C, 16-20h) Inoculate 96-well Plate->Incubate (35°C, 16-20h) Read MIC Read MIC Incubate (35°C, 16-20h)->Read MIC

Workflow for MIC Determination.
In Vivo Efficacy in a Murine Pneumonia Model

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a murine model of bacterial pneumonia.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., Streptococcus pneumoniae)

  • Female BALB/c mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Phosphate-buffered saline (PBS)

  • Tryptic soy agar (TSA) plates

Procedure:

  • Infection: Anesthetize mice and intranasally instill a sublethal dose of the bacterial suspension (e.g., 10^7 CFU in 50 µL of PBS).

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound orally by gavage at various doses (e.g., 10, 25, 50 mg/kg).[2] A control group should receive the vehicle only. Treatment can be administered once or multiple times depending on the study design.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).

  • Bacterial Load Determination: At a specified time point (e.g., 24 hours post-treatment), euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions of the homogenate. Plate the dilutions on TSA plates and incubate at 37°C for 24 hours.

  • Data Analysis: Count the number of colonies to determine the bacterial load (CFU/g of lung tissue). Compare the bacterial loads in the treated groups to the control group to assess the efficacy of the treatment.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Cefcapene following oral administration of this compound to mice.

Materials:

  • This compound

  • Male CD-1 mice (8-10 weeks old)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Anticoagulant (e.g., heparin)

  • HPLC-UV system and reagents as described in section 3.1.

Procedure:

  • Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) by gavage to a cohort of mice.[11][12]

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing, collect blood samples (approximately 100 µL) from a subset of mice via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for Cefcapene concentrations using a validated HPLC-UV method. A protein precipitation step with acetonitrile is typically required prior to injection.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).

Quantitative Data Summary

In Vitro Antibacterial Activity of Cefcapene
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)--≤0.015-0.03-[4]
Streptococcus pneumoniae (penicillin-intermediate)--0.25-[4]
Streptococcus pneumoniae (penicillin-resistant)--0.5-[4]
Haemophilus influenzae (β-lactamase negative)-≤0.0150.03-[4]
Haemophilus influenzae (β-lactamase positive)-0.030.06-[4]
Moraxella catarrhalis-0.20.39-[13]
Staphylococcus aureus (methicillin-susceptible)-0.783.13-[6]
Oral Streptococci--0.39-[13]
Pharmacokinetic Parameters of Cefcapene in Healthy Human Volunteers
Dose (mg)Cmax (mg/L)Tmax (h)AUC (mg·h/L)Urinary Excretion (%)Reference
1001.04 ± 0.221.5 - 2.02.94 ± 0.4631.5 - 42.9[14]
1501.24 ± 0.461.5 - 2.03.97 ± 1.2831.5 - 42.9[14]
2001.56 ± 0.431.5 - 2.04.70 ± 1.1931.5 - 42.9[14]

Data are presented as mean ± standard deviation, where available.

Conclusion

This compound is an effective oral prodrug that leverages intestinal esterases for its conversion to the active antibacterial agent, Cefcapene. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides broad-spectrum coverage against common respiratory pathogens. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and similar prodrug-based antimicrobial agents. The provided quantitative data on its in vitro activity and human pharmacokinetics underscore its clinical utility. Further research into its efficacy against emerging resistant strains and its application in diverse patient populations is warranted.

References

Chemical and physical properties of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical and Physical Properties of Cefcapene Pivoxil Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This compound is the pivaloyloxymethyl ester prodrug of the third-generation oral cephalosporin, cefcapene.[1][2][3][4] After oral administration, it is rapidly hydrolyzed by esterases, primarily in the intestinal wall, to its active form, cefcapene.[1][3][5] Cefcapene exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[5][6] This document provides a comprehensive overview of its core chemical and physical properties, supported by experimental methodologies.

Chemical Identity and Properties

This compound is a white to off-white or beige crystalline powder.[7][8][9][10] Its chemical structure and core properties are fundamental to its formulation, stability, and pharmacokinetic profile.

Table 1: General Chemical Properties

PropertyValueReferences
IUPAC Name 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride[2][3]
Synonyms S-1108, Flomox, CFPN-PI[2][3]
CAS Number 147816-24-8[2][4][6]
Molecular Formula C₂₃H₃₂ClN₅O₉S₂[1][3][11]
Molecular Weight 622.11 g/mol [4][6][10][11]
Exact Mass 621.1329977 g/mol [2][3]

Physicochemical Characteristics

The physical properties of an active pharmaceutical ingredient (API) are critical for drug development, influencing everything from dosage form design to bioavailability.

Table 2: Physical and Physicochemical Properties

PropertyValue / DescriptionReferences
Appearance White to off-white/beige solid powder[7][8][9][10]
Melting Point 158-164°C[7][9][11][12]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C. Also cited as -20°C. Desiccated storage is recommended.[7][8][9]
Stability Unstable in solutions; freshly prepared solutions are recommended. Degrades in acidic conditions and is fairly resistant to oxidative stress.[10][13]
Solubility Profile

The solubility of this compound is a key factor in its formulation and in vivo absorption. As a prodrug designed for oral absorption, its solubility characteristics are complex.

Table 3: Solubility Data

SolventSolubilityReferences
Water Sparingly soluble / Insoluble (< 0.1 mg/mL)[7][9][10]
DMSO Soluble. Reported values vary: 2 mg/mL, 50 mg/mL, 100 mg/mL, 125 mg/mL. Sonication is sometimes recommended.[1][4][8][10][14]
Methanol Slightly soluble[6][7][9]
PEG300/Tween 80/Saline 2 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

Mechanism of Action and Metabolic Activation

This compound itself is not the active antibacterial agent. It is a prodrug that must be metabolized in the body to release the active moiety, Cefcapene. This process is essential for its oral bioavailability. The active Cefcapene then acts by inhibiting bacterial cell wall synthesis.

cluster_absorption Intestinal Lumen & Wall cluster_action Bacterial Target Prodrug Cefcapene Pivoxil HCl Hydrate (Oral Administration) Hydrolysis Hydrolysis via Esterases Prodrug->Hydrolysis Absorption ActiveDrug Active Cefcapene Hydrolysis->ActiveDrug PBP Penicillin-Binding Proteins (PBPs) ActiveDrug->PBP Enters Systemic Circulation & Reaches Bacteria Inhibition Inhibition of Transpeptidation PBP->Inhibition CellWall Peptidoglycan Cross-Linking Blocked Inhibition->CellWall Lysis Cell Wall Weakening & Bacterial Cell Lysis CellWall->Lysis

Caption: Prodrug activation and mechanism of action of Cefcapene.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate characterization of any pharmaceutical compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to identify and assess the purity of a crystalline solid.[15] Pure substances typically melt over a narrow temperature range.[16]

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[16][17]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm at the bottom.[18]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[17]

  • Heating: Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point.[18] Then, reduce the heating rate to about 1°C per minute to ensure thermal equilibrium.[18]

  • Observation: Observe the sample through the viewing eyepiece. Record the temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle liquefies (clear point). This range is the melting point.[16][18]

Equilibrium Solubility Determination

This protocol is designed to determine the solubility of an API in various aqueous media, which is essential for the Biopharmaceutics Classification System (BCS). An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8 at 37 ± 1 °C.[19]

Protocol:

  • Media Preparation: Prepare aqueous buffer solutions at various pH points (e.g., 1.2, 4.5, 6.8).

  • Sample Addition: Add an excess amount of this compound to a known volume (e.g., 10-50 mL) of each buffer solution in a sealed container.[19] This ensures that a saturated solution is formed.

  • Equilibration: Agitate the samples at a constant temperature of 37 ± 1°C for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the necessary time.[19]

  • Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration.

  • Concentration Analysis: Accurately determine the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: Express the solubility in mg/mL.

Stability-Indicating Method using Forced Degradation

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.[13] This workflow outlines the process using HPLC for analysis.

start Start prep_sample Weigh API Sample (e.g., 10 mg) start->prep_sample dissolve Dissolve API in Stress Solution in a Stoppered Flask prep_sample->dissolve prep_stress Prepare Stress Solutions (0.5 M HCl, 30% H₂O₂, etc.) prep_stress->dissolve incubate Incubate at Elevated Temperature (e.g., 343-363 K) dissolve->incubate sampling Withdraw Aliquots at Timed Intervals incubate->sampling analysis Analyze Samples via Validated RP-HPLC Method sampling->analysis evaluate Evaluate Chromatograms for Degradation Products & Assay analysis->evaluate end End evaluate->end

Caption: Experimental workflow for a forced degradation study.

Protocol Details:

  • Acidic Hydrolysis: A sample of the drug is dissolved in an acidic solution (e.g., 0.3-0.5 M HCl) and heated (e.g., at 363 K).[13]

  • Oxidative Degradation: The drug is dissolved in a solution of a strong oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), and may be heated to accelerate degradation.[13]

  • Thermal Degradation: A solid sample of the drug is placed in a vial and exposed to high temperatures to assess its stability in the solid state.[13]

  • Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A suitable method might use a C18 column with a mobile phase of acetonitrile and a citrate/potassium chloride buffer, with detection at 270 nm.[13] Studies have shown that under acidic stress, Cefcapene Pivoxil degrades, with main degradation products appearing at different retention times than the parent compound.[13]

References

In Vitro Activity of Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal tract. Cefcapene exhibits a broad spectrum of antibacterial activity against a variety of Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth overview of the in vitro activity of this compound, including its mechanism of action, antibacterial spectrum with minimum inhibitory concentration (MIC) data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of cefcapene is the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity.

By binding to and inactivating these PBPs, cefcapene disrupts the cross-linking of peptidoglycan chains. This interference leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[1]

UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid -pentapeptide UDP-NAG->UDP-NAM Lipid_II Lipid II (Precursor carrier) UDP-NAM->Lipid_II Translocation across cell membrane Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefcapene Cefcapene Cefcapene->PBPs

Caption: Cefcapene's inhibition of bacterial cell wall synthesis.

In Vitro Antibacterial Spectrum

Cefcapene has demonstrated potent in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefcapene against various bacterial isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Gram-Positive Aerobes
Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)-0.125 - 4--
Streptococcus pneumoniae (penicillin-susceptible)-0.004 - 0.25--
Streptococcus pyogenes-≤0.03 - 0.125--
Streptococcus agalactiae-≤0.06 - 0.25--
Oral Streptococci-≤0.05 - 0.39--

Data compiled from multiple sources.[4][5][6]

Gram-Negative Aerobes
Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae-≤0.03--
Moraxella catarrhalis---3.13
Escherichia coli-≤1--
Klebsiella pneumoniae----
Proteus mirabilis----
Serratia spp.----

Data compiled from multiple sources.[1][5][6]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method (based on CLSI guidelines)

This method is used to determine the MIC of cefcapene in a liquid growth medium.

Prep_Antibiotic Prepare Cefcapene Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of Cefcapene in Microtiter Plate Prep_Antibiotic->Serial_Dilution Inoculate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC as Lowest Concentration with No Visible Growth Incubate->Read_Results

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol:

  • Preparation of Cefcapene Dilutions: A stock solution of cefcapene is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the cefcapene dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of cefcapene that completely inhibits visible growth of the organism, as detected by the unaided eye.

b) Agar Dilution Method (based on CLSI guidelines)

This method involves incorporating the antibiotic into an agar medium.

Prep_Antibiotic_Agar Prepare Agar Plates with Serial Dilutions of Cefcapene Spot_Inoculate Spot Inoculate Plates with Bacterial Suspension Prep_Antibiotic_Agar->Spot_Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Spot_Inoculate Incubate Incubate at 35-37°C for 16-20 hours Spot_Inoculate->Incubate Read_Results Read MIC as Lowest Concentration Inhibiting Growth Incubate->Read_Results

Caption: Workflow for Agar Dilution MIC Testing.

Protocol:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of cefcapene.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of cefcapene that inhibits the visible growth of the bacteria on the agar.

Time-Kill Assay

This assay provides information on the rate of bactericidal activity of an antibiotic.

Setup Inoculate Broth with Bacteria and Cefcapene at Various MICs Incubate_Sample Incubate at 35-37°C with Shaking Setup->Incubate_Sample Sampling Collect Aliquots at Specific Time Points (0, 2, 4, 6, 8, 24h) Incubate_Sample->Sampling Serial_Dilute_Plate Perform Serial Dilutions and Plate on Agar Sampling->Serial_Dilute_Plate Incubate_Plates Incubate Plates and Count Colonies (CFU/mL) Serial_Dilute_Plate->Incubate_Plates Plot_Data Plot log10 CFU/mL vs. Time Incubate_Plates->Plot_Data

Caption: Workflow for Time-Kill Assay.

Protocol:

  • Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to flasks containing CAMHB with cefcapene at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.

  • Incubation and Sampling: The flasks are incubated at 35-37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: Serial dilutions of each aliquot are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the viable cell count (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each cefcapene concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE)

The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

Exposure Expose Bacteria to Cefcapene (e.g., 1-2 hours at a multiple of MIC) Removal Remove Cefcapene by Dilution or Centrifugation/Resuspension Exposure->Removal Regrowth Incubate Treated and Control Suspensions Removal->Regrowth Sampling Monitor Bacterial Growth by Viable Counts at Intervals Regrowth->Sampling Calculation Calculate PAE = T - C Sampling->Calculation

Caption: Workflow for Post-Antibiotic Effect (PAE) Determination.

Protocol:

  • Exposure: A standardized bacterial suspension is exposed to a specific concentration of cefcapene (typically a multiple of the MIC) for a defined period (e.g., 1-2 hours). A control suspension without the antibiotic is treated similarly.

  • Removal of Antibiotic: The antibiotic is rapidly removed from the bacterial suspension. This can be achieved by a large dilution (e.g., 1:1000) of the culture or by centrifugation to pellet the bacteria, followed by resuspension in fresh, antibiotic-free broth.

  • Monitoring Regrowth: Both the treated and control cultures are incubated, and the viable cell counts are determined at regular intervals until the bacterial population in both cultures has increased by 1 log₁₀ CFU/mL.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the treated culture to increase by 1 log₁₀ CFU/mL after drug removal, and C is the corresponding time for the untreated control culture.[7]

Conclusion

This compound, through its active form cefcapene, demonstrates potent in vitro bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis. The comprehensive MIC data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in the further evaluation and understanding of this important third-generation cephalosporin.

References

Cefcapene Pivoxil Hydrochloride Hydrate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. The document covers its fundamental chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Core Chemical and Physical Properties

This compound is the pivaloyloxymethyl ester prodrug of cefcapene, which becomes pharmacologically active after hydrolysis in the body.[1] Key identifiers and physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 147816-24-8[1][2]
Molecular Formula C₂₃H₃₂ClN₅O₉S₂ (as hydrate hydrochloride) or C₂₃H₂₉N₅O₈S₂ · HCl · H₂O[1][2]
Molecular Weight 622.11 g/mol [1][2]
Appearance White to pale yellowish-white crystalline powder
Solubility Slightly soluble in water; soluble in DMSO and methanol.[1]
Melting Point 158-164°C

Mechanism of Action

As a beta-lactam antibiotic, the active form, cefcapene, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Cefcapene binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis.

Pharmacokinetics

Cefcapene pivoxil hydrochloride is orally administered and is rapidly hydrolyzed by esterases in the intestinal wall to its active form, cefcapene. A pharmacokinetic study in healthy Korean subjects after single oral administration of 100 mg, 150 mg, and 200 mg doses provided the following key parameters:

Parameter100 mg Dose (mean ± SD)150 mg Dose (mean ± SD)200 mg Dose (mean ± SD)
Cmax (mg/L) 1.04 ± 0.221.24 ± 0.461.56 ± 0.43
AUCinf (h*mg/L) 2.94 ± 0.463.97 ± 1.284.70 ± 1.19
Tmax (h) 1.5 - 2.0 (median)1.5 - 2.0 (median)1.5 - 2.0 (median)
Fraction Excreted in Urine (unchanged) 31.5% - 42.9%31.5% - 42.9%31.5% - 42.9%

In Vitro Antibacterial Activity

Cefcapene demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for a range of clinical isolates have been determined.

Bacterial SpeciesMIC Range (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.004 - 0.25
Staphylococcus aureus (MSSA)0.125 - 4
Most Streptococci0.125 - 4
Haemophilus influenzae< 0.031

Experimental Protocols

Determination of Cefcapene Pivoxil by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the identification, quantification, and stability studies of cefcapene pivoxil.

1. Chromatographic Conditions:

  • Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 45 volumes of acetonitrile and 55 volumes of an aqueous solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride. The pH of the mobile phase is adjusted to 2.36.

  • Flow Rate: 1 mL min⁻¹

  • Detection: UV at 270 nm

  • Temperature: 30 °C

  • Retention Time: Approximately 3.84 minutes

2. Sample Preparation:

  • For stability studies in the solid state, accurately weigh 5 mg of cefcapene pivoxil into a vial.

  • After exposure to stress conditions (e.g., heat), cool the vial to room temperature.

  • Dissolve the contents in acetonitrile.

  • Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to volume with acetonitrile.

3. Validation Parameters:

  • The method should be validated for selectivity, linearity, precision, accuracy, and robustness according to ICH guidelines.

  • Linearity: Established over a concentration range of 20–240 mg L⁻¹.

  • Limit of Detection (LOD): 4.24 mg L⁻¹

  • Limit of Quantification (LOQ): 12.85 mg L⁻¹

Quantification of Cefcapene in Human Plasma and Urine by LC-MS

This method is designed for pharmacokinetic studies.

1. Sample Pretreatment:

  • Plasma: Deproteinize by adding methanol.

  • Urine: Dilute with a methanol-water (50:50, v/v) solution and centrifuge.

2. Chromatographic Conditions:

  • Column: Hedera ODS-2

  • Mobile Phase (Plasma): Isocratic elution with 35% methanol and 65% of a 10 mM ammonium acetate buffer containing 0.2% formic acid.

  • Mobile Phase (Urine): Isocratic elution with 30% methanol and 70% of a 10 mM ammonium acetate buffer containing 0.2% formic acid.

  • Flow Rate: 0.3 mL/min

3. Linearity:

  • Plasma: 0.03–5 µg/mL

  • Urine: 0.1–400 µg/mL

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of cefcapene against bacterial isolates.

1. Preparation of Materials:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualized Workflows

HPLC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Cefcapene Pivoxil Sample weigh Weigh 5mg of Sample start->weigh dissolve Dissolve in Acetonitrile weigh->dissolve transfer Quantitative Transfer to 25mL Flask dissolve->transfer dilute Dilute to Volume transfer->dilute inject Inject Sample into HPLC dilute->inject separate Separation on RP-18 Column inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak at ~3.84 min detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC Analysis Workflow for Cefcapene Pivoxil.

PK_Study_Workflow cluster_dosing Dosing and Sampling cluster_sample_processing Sample Processing cluster_lcms_analysis LC-MS Analysis cluster_pk_analysis Pharmacokinetic Analysis administer Administer Single Oral Dose collect_blood Collect Blood Samples at Predetermined Intervals administer->collect_blood collect_urine Collect Urine Samples administer->collect_urine process_plasma Process Blood to Obtain Plasma collect_blood->process_plasma pretreat_urine Pretreat Urine (Dilution & Centrifugation) collect_urine->pretreat_urine pretreat_plasma Pretreat Plasma (Deproteinization) process_plasma->pretreat_plasma analyze_plasma Quantify Cefcapene in Plasma pretreat_plasma->analyze_plasma analyze_urine Quantify Cefcapene in Urine pretreat_urine->analyze_urine calculate_params Calculate Cmax, AUC, Tmax, etc. analyze_plasma->calculate_params analyze_urine->calculate_params

Caption: Pharmacokinetic Study Workflow.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Result Interpretation start Start: Cefcapene Stock Solution dilute Serial Dilution in Microtiter Plate start->dilute inoculate Inoculate Wells with Bacteria dilute->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate read_plate Visually Inspect for Growth incubate->read_plate determine_mic Identify Lowest Concentration with No Growth (MIC) read_plate->determine_mic

Caption: MIC Determination Workflow.

References

Cefcapene Pivoxil Hydrochloride Hydrate in the Research Landscape of Palmoplantar Pustulosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmoplantar Pustulosis (PPP) is a chronic, inflammatory skin condition characterized by sterile pustules on the palms and soles, significantly impacting the quality of life. Current treatment modalities offer variable efficacy, highlighting the need for novel therapeutic strategies. This technical guide delves into the emerging research on Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin, as a potential therapeutic agent for PPP. While extensive clinical trial data is not yet available, preliminary case reports suggest a promising role for this antibiotic. This document synthesizes the current, albeit limited, evidence, outlines plausible mechanisms of action, and provides structured data from existing research to guide further scientific inquiry and drug development efforts in this area.

Introduction to Palmoplantar Pustulosis (PPP)

Palmoplantar pustulosis is a refractory inflammatory disease of unknown etiology, primarily affecting the palms and soles.[1] It is characterized by the recurrent eruption of sterile pustules, erythema, scaling, and fissures. In some cases, PPP is associated with pustulotic arthro-osteitis (PAO), a condition causing severe joint pain, particularly in the sternoclavicular joint.[1] The pathogenesis of PPP is not fully understood but is thought to involve an interplay of genetic predisposition, immune dysregulation, and environmental factors.

This compound: An Overview

This compound is an orally administered third-generation cephalosporin antibiotic.[2] As a prodrug, it is hydrolyzed in the body to its active form, cefcapene.[3] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria.[4][5] While traditionally used for infectious diseases, emerging evidence suggests potential immunomodulatory roles for certain antibiotics in inflammatory conditions.

Clinical Evidence for Cefcapene Pivoxil in Palmoplantar Pustulosis

To date, the primary evidence for the use of this compound in PPP comes from a case series by Murakami et al. (2015).[1] This study reported the successful treatment of three patients with PPP and associated pustulotic arthro-osteitis (PAO) who had not responded to conventional therapies such as macrolide and tetracycline antibiotics.[1] A 2020 review also noted that Cefcapene Pivoxil Hydrochloride is in clinical trials for the treatment of PPP.[6]

Quantitative Data from Case Studies

The following table summarizes the key quantitative data from the aforementioned case series.

Patient Case Age/Sex Diagnosis Previous Treatment Cefcapene Pivoxil Dosage Treatment Duration Observed Outcomes
158/MalePPP with PAOMinocycline, Roxithromycin, NSAIDs300 mg/day4 monthsPrompt reduction in swelling and sternoclavicular joint pain.
248/FemalePPP with PAORoxithromycin, NSAIDs300 mg/day6 monthsDramatic improvement in joint pain and skin lesions.
362/FemalePPP with PAOClarithromycin, NSAIDs300 mg/dayNot specifiedSignificant reduction in pain and swelling of the sternoclavicular joint.

Experimental Protocols

Based on the available literature, a detailed, standardized experimental protocol for a large-scale clinical trial is not yet published. However, the following hypothetical protocol is constructed based on the case series and general clinical trial design for dermatological conditions.

Hypothetical Phase II Clinical Trial Protocol
  • Objective: To evaluate the efficacy and safety of this compound in patients with moderate-to-severe palmoplantar pustulosis.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Participant Population:

    • Inclusion Criteria:

      • Adults aged 18-75 years.

      • Confirmed diagnosis of palmoplantar pustulosis.

      • Moderate-to-severe disease as defined by a Palmoplantar Pustulosis Area and Severity Index (PPPASI) score of ≥ 8.

      • Inadequate response or intolerance to at least one topical therapy.

    • Exclusion Criteria:

      • Known hypersensitivity to cephalosporins.

      • Current use of other systemic treatments or phototherapy for PPP.

      • Pregnancy or breastfeeding.

      • Significant renal or hepatic impairment.

  • Treatment Arms:

    • Arm A: this compound 300 mg/day (100 mg three times daily).

    • Arm B: Placebo.

  • Study Duration: 16 weeks of treatment followed by a 4-week follow-up period.

  • Primary Endpoint: Percentage of participants achieving a 50% reduction in PPPASI score (PPPASI 50) from baseline to week 16.

  • Secondary Endpoints:

    • Mean change in PPPASI score from baseline.

    • Proportion of participants achieving clear or almost clear on the Physician's Global Assessment (PGA).

    • Change in patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).

    • Incidence of adverse events.

  • Assessments:

    • PPPASI and PGA scores at baseline, week 4, 8, 12, and 16.

    • DLQI at baseline and week 16.

    • Safety assessments (vital signs, laboratory tests) at each visit.

Proposed Mechanism of Action and Signaling Pathways

While the exact mechanism of Cefcapene Pivoxil in PPP is not fully elucidated, it is hypothesized to extend beyond its antimicrobial properties and involve immunomodulation.

Inhibition of Bacterial Triggers

One hypothesis is that Cefcapene Pivoxil eradicates bacterial triggers, such as subclinical infections, that may exacerbate the inflammatory response in PPP.

Immunomodulatory Effects

Third-generation cephalosporins may possess direct immunomodulatory effects. This could involve the modulation of cytokine production and immune cell function, which are central to the pathogenesis of PPP. The inflammatory cascade in PPP is thought to involve pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23. By potentially downregulating these pathways, Cefcapene Pivoxil could ameliorate the clinical manifestations of the disease.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for the immunomodulatory effect of Cefcapene Pivoxil in palmoplantar pustulosis.

Hypothesized_Signaling_Pathway cluster_trigger Triggering Factors cluster_immune Immune Response cluster_skin Skin Manifestation Bacterial_Antigens Bacterial Antigens APC Antigen Presenting Cell (APC) Bacterial_Antigens->APC Activation T_Cell T-Cell APC->T_Cell Antigen Presentation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) T_Cell->Cytokines Release Keratinocyte Keratinocyte Activation Cytokines->Keratinocyte Neutrophil Neutrophil Infiltration Keratinocyte->Neutrophil Chemoattraction Pustule Pustule Formation Neutrophil->Pustule Cefcapene Cefcapene Pivoxil Hydrochloride Hydrate Cefcapene->Bacterial_Antigens Inhibition Cefcapene->T_Cell Modulation (Hypothesized)

Hypothesized immunomodulatory action of Cefcapene Pivoxil in PPP.

Experimental and Clinical Workflow

The following diagram outlines a logical workflow for the investigation and potential clinical application of Cefcapene Pivoxil for palmoplantar pustulosis.

Clinical_Workflow cluster_research Research & Development cluster_clinical Clinical Application Preclinical Preclinical Studies (In vitro & In vivo models) Phase1 Phase I Trials (Safety & Dosage) Preclinical->Phase1 Phase2 Phase II Trials (Efficacy & Safety) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy & Safety) Phase2->Phase3 Cefcapene_Tx Cefcapene Pivoxil Treatment Phase3->Cefcapene_Tx Regulatory Approval Diagnosis Diagnosis of PPP Conventional_Tx Conventional Therapy Diagnosis->Conventional_Tx Refractory Refractory PPP Conventional_Tx->Refractory Failure Refractory->Cefcapene_Tx Consideration Monitoring Monitoring & Follow-up Cefcapene_Tx->Monitoring

Workflow for Cefcapene Pivoxil from research to clinical use in PPP.

Conclusion and Future Directions

This compound presents a novel and potentially valuable therapeutic avenue for the management of palmoplantar pustulosis, particularly in cases refractory to standard treatments. The existing evidence, although limited to case studies, is encouraging and warrants further investigation through well-designed, large-scale clinical trials. Future research should focus on elucidating the precise immunomodulatory mechanisms of Cefcapene Pivoxil in the context of PPP, establishing optimal dosing and treatment durations, and defining its place in the therapeutic armamentarium for this challenging condition. Drug development professionals are encouraged to consider the potential of this third-generation cephalosporin in addressing the unmet medical needs of patients with palmoplantar pustulosis.

References

Initial Investigations into the Efficacy of Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the efficacy of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. The document covers its mechanism of action, in-vitro and in-vivo efficacy, pharmacokinetic properties, and clinical trial outcomes. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Mechanism of Action

This compound is a prodrug that is hydrolyzed by esterases in the intestinal wall to its active form, cefcapene.[1][2] Cefcapene, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

A key feature of cefcapene is its stability against certain beta-lactamases, enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics.[1][2] Notably, cefcapene has been shown to act as an inactivator of class C beta-lactamases.[3]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

G Mechanism of Action of Cefcapene cluster_0 Host (Intestinal Lumen & Bloodstream) cluster_1 Bacterial Cell Cefcapene Pivoxil HCl Hydrate Cefcapene Pivoxil HCl Hydrate Esterases Esterases Cefcapene Pivoxil HCl Hydrate->Esterases Hydrolysis Cefcapene (Active Form) Cefcapene (Active Form) Esterases->Cefcapene (Active Form) Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Cefcapene (Active Form)->Penicillin-Binding Proteins (PBPs) Binding & Inactivation Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Forms Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis Inhibition leads to Penicillin-Binding Proteins (PBPs)->Peptidoglycan Synthesis Catalyzes G Cefcapene's Interaction with Beta-Lactamase cluster_0 Typical Beta-Lactam Antibiotic cluster_1 Cefcapene Susceptible Antibiotic Susceptible Antibiotic Beta-Lactamase Beta-Lactamase Susceptible Antibiotic->Beta-Lactamase Hydrolysis Inactive Metabolite Inactive Metabolite Beta-Lactamase->Inactive Metabolite Cefcapene Cefcapene Class C Beta-Lactamase Class C Beta-Lactamase Cefcapene->Class C Beta-Lactamase Acts as poor substrate/inactivator Transient Inactivation Transient Inactivation Class C Beta-Lactamase->Transient Inactivation G General Workflow for Efficacy Assessment of Cefcapene cluster_0 Preclinical cluster_1 Clinical In-Vitro Studies In-Vitro Studies In-Vivo Studies In-Vivo Studies In-Vitro Studies->In-Vivo Studies Promising Activity Phase I Clinical Trials Phase I Clinical Trials In-Vivo Studies->Phase I Clinical Trials Efficacy & Safety in Animals Phase II/III Clinical Trials Phase II/III Clinical Trials Phase I Clinical Trials->Phase II/III Clinical Trials Safety & Pharmacokinetics in Humans Post-Marketing Surveillance Post-Marketing Surveillance Phase II/III Clinical Trials->Post-Marketing Surveillance Efficacy & Safety in Patients

References

Methodological & Application

Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride Hydrate Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is a third-generation oral cephalosporin antibiotic.[1][2] It is the pivoxil ester prodrug of Cefcapene, which exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[3][4] As with any antimicrobial agent, determining the susceptibility of bacterial isolates is crucial for both clinical and research applications. These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound using standard methods such as broth microdilution and disk diffusion.

Important Disclaimer: As of the latest review, specific interpretive breakpoints for this compound (i.e., for categorizing isolates as Susceptible, Intermediate, or Resistant) have not been established by major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented here are for research and informational purposes. Interpretation of results for clinical applications should be performed with caution and in consultation with a qualified microbiologist.

Data Presentation

Cefcapene MIC Values for Selected Organisms

The following table summarizes Minimum Inhibitory Concentration (MIC) data for Cefcapene against various bacterial species as reported in the scientific literature. This data is intended for comparative purposes in a research setting.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae (Penicillin-susceptible)0.004 - 0.25--
Haemophilus influenzae≤0.031--
Moraxella catarrhalis---
Enterobacteriaceae-≤1-
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125 - 4--

Data compiled from available research literature.[4][5] Note that MIC₅₀ and MIC₉₀ values were not available for all species.

Quality Control Parameters

Specific quality control (QC) ranges for this compound have not been officially defined by CLSI or EUCAST. For ensuring the accuracy and reproducibility of susceptibility testing, it is recommended to use standard ATCC® quality control strains.[6][7] The performance of these strains should be monitored to ensure the test is functioning correctly. It is advisable to establish in-house QC ranges based on consistent results.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus subsp. aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

Experimental Protocols

Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Cefcapene using the broth microdilution method.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Cefcapene Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the Cefcapene stock solution to the wells in the first column.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a positive control (growth control) with no antibiotic, and the twelfth column will be a negative control (sterility control) with uninoculated broth.

  • Inoculum Preparation:

    • From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 110 µL per well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Cefcapene that completely inhibits visible bacterial growth.

Disk Diffusion Assay

This protocol outlines the disk diffusion method for assessing bacterial susceptibility to Cefcapene.

Important Note: The concentration of Cefcapene per disk needs to be determined and standardized for this assay. As there are no commercially available, standardized Cefcapene disks, these would need to be prepared in the laboratory.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of Cefcapene Disks:

    • Prepare a solution of Cefcapene of a specific concentration.

    • Impregnate sterile filter paper disks with a defined volume of the Cefcapene solution to achieve the desired amount of antibiotic per disk.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place the prepared Cefcapene disks onto the inoculated surface of the MHA plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_stock Prepare Cefcapene Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_disks Prepare Cefcapene- Impregnated Disks place_disks Place Disks on Agar prep_disks->place_disks prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate MHA Plate with Bacteria prep_inoculum->inoculate prep_plates Prepare MHA Plates prep_plates->inoculate inoculate->place_disks incubate Incubate at 35°C for 16-20 hours place_disks->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Interpretation_Logic mic_value MIC Value (µg/mL) susceptible Susceptible (S) mic_value->susceptible ≤ S Breakpoint intermediate Intermediate (I) mic_value->intermediate > S and ≤ R Breakpoint resistant Resistant (R) mic_value->resistant > R Breakpoint zone_diameter Zone Diameter (mm) zone_diameter->susceptible ≥ S Breakpoint zone_diameter->intermediate < S and ≥ R Breakpoint zone_diameter->resistant < R Breakpoint

Caption: Logical Flow for Result Interpretation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for the quantitative analysis of Cefcapene Pivoxil Hydrochloride Hydrate and its related substances using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is an orally administered third-generation cephalosporin prodrug. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Accurate and robust analytical methods are crucial for ensuring the quality, potency, and stability of the drug substance and its formulations. This application note details a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the assay of Cefcapene Pivoxil and a Size-Exclusion Chromatography (SEC) method for the determination of related polymeric substances, as outlined in the Japanese Pharmacopoeia.[1][2]

The primary RP-HPLC method is designed to separate Cefcapene Pivoxil from its degradation products, making it suitable for stability studies as per the International Conference on Harmonization (ICH) guidelines.[1][3]

Experimental Protocols

Method 1: Stability-Indicating RP-HPLC Assay

This isocratic RP-HPLC method is designed for the quantitative determination of Cefcapene Pivoxil in the presence of its degradation products.[4][5]

2.1.1. Equipment and Materials

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Citric Acid (analytical grade)

  • Potassium Chloride (analytical grade)

  • High-purity water[6]

2.1.2. Chromatographic Conditions The following table summarizes the instrumental parameters for the RP-HPLC analysis.[4][5]

ParameterCondition
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 45 volumes of Acetonitrile and 55 volumes of an aqueous mixture containing 10 mmol/L Citric Acid and 18 mmol/L Potassium Chloride.[4][5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume To be optimized based on system sensitivity and standard concentration.
Run Time Sufficient to allow for the elution of the main peak and any degradation products (Typical retention time for Cefcapene Pivoxil is ~3.84 min).[6]

2.1.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the aqueous component by dissolving the appropriate amounts of citric acid and potassium chloride in high-purity water to achieve concentrations of 10 mmol/L and 18 mmol/L, respectively. Mix 450 mL of acetonitrile with 550 mL of this aqueous solution. Filter and degas the final mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a known volume of diluent (acetonitrile is a suitable solvent) to prepare a stock solution.[3] Further dilute to achieve a working concentration within the linear range of the method (e.g., 20–240 mg/L).[6]

  • Sample Solution Preparation: Prepare sample solutions by accurately weighing the material, dissolving it in the diluent, and diluting to the same concentration as the standard solution.

2.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solutions.

  • Calculate the amount of Cefcapene Pivoxil in the sample by comparing the peak area with that of the standard.

Method 2: SEC for Related Polymeric Substances

This method is based on the Japanese Pharmacopoeia guidelines for determining polymeric impurities in Cefcapene Pivoxil Hydrochloride.[2]

2.2.1. Chromatographic Conditions

ParameterCondition
Column TSKgel G2000HHR (7.8 mm ID x 30 cm, 5 µm) or equivalent GPC column packed with styrene-divinylbenzene copolymer gel.[2]
Mobile Phase 30 mmol/L Lithium Bromide (LiBr) in Dimethylformamide (DMF)
Flow Rate 0.33 mL/min (or adjusted so that the retention time of Cefcapene Pivoxil is approximately 22 minutes).[2]
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 20 µL

2.2.2. Preparation of Solutions

  • Mobile Phase Preparation: Accurately weigh and dissolve Lithium Bromide in DMF to a final concentration of 30 mmol/L. Filter and degas.

  • Sample Solution Preparation: Prepare a solution of Cefcapene Pivoxil Hydrochloride in the mobile phase at a defined concentration.

Data Presentation

The performance of the stability-indicating RP-HPLC method (Method 1) has been validated according to ICH guidelines.[6] The key validation parameters are summarized below.

Table 1: System Suitability and Selectivity

ParameterResult
Retention Time (RT) ~3.84 minutes for Cefcapene Pivoxil.[6]
Resolution Degradation product peaks are well-separated from the main analyte peak (RTs from 1.57 to 2.53 min).[6]
Peak Purity Peak purity values for Cefcapene Pivoxil were >98.79%, indicating no interference from degradants.[3][5]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 20–240 mg/L.[6]
Correlation Coefficient (r) 0.9992.[5]
Regression Equation y = (5491604 ± 239226)c.[5]
Limit of Detection (LOD) 4.24 mg/L.[3]
Limit of Quantitation (LOQ) 12.85 mg/L.[3]
Accuracy & Precision The method was validated for accuracy and precision, though specific quantitative data from the search results is limited.[4]
Robustness The method was found to be robust.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the stability-indicating RP-HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage cluster_result Final Result prep_mobile Prepare Mobile Phase (ACN/Aqueous Buffer) sys_equilib Equilibrate HPLC System prep_mobile->sys_equilib prep_std Prepare Standard Solution (Ref. Std. in Diluent) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution (Sample in Diluent) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) sys_equilib->inject_blank Ensure stable baseline inject_blank->inject_std Confirm no interference check_sst Check System Suitability (RT, Area RSD%) inject_std->check_sst integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks check_sst->inject_sample If SST passes calculate Calculate Concentration/ Assay integrate_peaks->calculate Compare Sample vs. Std. report Report Results calculate->report

Caption: Workflow for HPLC Analysis of Cefcapene Pivoxil.

References

Application Notes and Protocols for In Vitro Models Using Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro models and detailed protocols for evaluating the efficacy and mechanism of action of Cefcapene Pivoxil Hydrochloride Hydrate, an orally administered third-generation cephalosporin.

Introduction to this compound

This compound is a prodrug that is hydrolyzed in the intestinal tract to its active form, cefcapene. As a third-generation cephalosporin, cefcapene exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). These notes detail various in vitro methodologies to characterize its antibacterial properties and explore its effects in more complex biological systems.

Antibacterial Susceptibility Testing

Standardized in vitro susceptibility testing is fundamental to determining the potency of Cefcapene against clinically relevant bacterial pathogens. The most common methods are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Cefcapene Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 10 mg/mL.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for serial dilutions.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefcapene working solution in CAMHB to obtain a range of concentrations.

    • Add 100 µL of each Cefcapene dilution to the respective wells.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Cefcapene at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol: MBC Assay

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, aspirate 10 µL of the suspension.

    • Spot-plate the suspension onto a sterile Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of Cefcapene that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Data Presentation: In Vitro Activity of Cefcapene

The following tables summarize the in vitro activity of Cefcapene against common respiratory and oral pathogens.

Table 1: In Vitro Activity of Cefcapene Against Key Respiratory Pathogens

Bacterial SpeciesPenicillin SusceptibilityMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniaeSusceptible (PSSP)≤0.060.06
Intermediate (PISP)0.51
Resistant (PRSP)12
Haemophilus influenzaeβ-lactamase negative≤0.060.12
β-lactamase positive0.120.25
Moraxella catarrhalisβ-lactamase negative≤0.060.12
β-lactamase positive0.250.5

Data compiled from multiple sources.

Table 2: In Vitro Activity of Cefcapene Against Oral Pathogens

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus spp. (oral)≤0.015 - 10.060.25
Peptostreptococcus spp.≤0.015 - 20.121
Prevotella spp.0.06 - 40.52

Data compiled from multiple sources.

Time-Kill Kinetic Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay for Cefcapene

  • Preparation:

    • Prepare Cefcapene solutions in CAMHB at concentrations corresponding to 0.25x, 1x, 4x, and 8x the predetermined MIC for the test organism.

    • Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • In sterile tubes, combine the bacterial inoculum with the different concentrations of Cefcapene. Include a growth control tube without the antibiotic.

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each Cefcapene concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal.

Advanced In Vitro Models

While standard susceptibility tests are crucial, more complex models can provide insights into the performance of Cefcapene in environments that more closely mimic in vivo conditions.

Biofilm Susceptibility Testing

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can exhibit increased resistance to antimicrobial agents.

Generalized Protocol: Cefcapene Anti-Biofilm Assay

  • Biofilm Formation:

    • Grow the test bacterium in a suitable biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with glucose).

    • In a 96-well flat-bottom plate, add 200 µL of the bacterial suspension to each well.

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Cefcapene Treatment:

    • Gently wash the wells with sterile PBS to remove planktonic (free-floating) bacteria.

    • Add 200 µL of fresh medium containing serial dilutions of Cefcapene to the wells. Include a no-antibiotic control.

    • Incubate for a further 24 hours.

  • Quantification of Biofilm Viability:

    • Wash the wells again with PBS.

    • Quantify the remaining viable biofilm using a metabolic assay (e.g., XTT or resazurin) or by crystal violet staining to assess total biofilm mass.

    • Alternatively, the biofilm can be disrupted by sonication, and the viable cells can be enumerated by plating.

Bacteria-Host Cell Co-culture Models

Co-culture models allow for the investigation of the effect of an antibiotic on both the pathogen and the host cells simultaneously.

Generalized Protocol: Cefcapene in a Bacteria-Macrophage Co-culture Model

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate cell culture medium (e.g., DMEM with 10% FBS) in a 24-well plate until a confluent monolayer is formed.

  • Infection and Treatment:

    • Prepare a bacterial suspension and infect the macrophage monolayer at a specific multiplicity of infection (MOI).

    • After a short incubation period to allow for bacterial adhesion and/or invasion, wash the cells to remove non-adherent bacteria.

    • Add fresh cell culture medium containing different concentrations of Cefcapene.

  • Assessment of Outcomes:

    • Bacterial Viability: At various time points, lyse the macrophages to release intracellular bacteria and determine the CFU/mL by plating.

    • Host Cell Viability: Assess macrophage viability using methods like trypan blue exclusion or an MTT assay.

    • Inflammatory Response: Measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.

Investigation of Effects on Signaling Pathways

Cefcapene's primary mechanism is well-defined, but its potential secondary effects on bacterial or host cell signaling pathways are less understood. The following are proposed experimental frameworks.

Bacterial Quorum Sensing Inhibition (Generalized Approach)

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence factor expression. Some antibiotics have been shown to interfere with QS.

Generalized Protocol: Effect of Cefcapene on Pseudomonas aeruginosa Quorum Sensing

  • Reporter Strain Assay:

    • Use a P. aeruginosa reporter strain that expresses a reporter gene (e.g., lacZ or gfp) under the control of a QS-regulated promoter.

    • Grow the reporter strain in the presence of sub-inhibitory concentrations of Cefcapene.

    • Measure the reporter gene expression to determine if Cefcapene inhibits QS.

  • Virulence Factor Production:

    • Grow wild-type P. aeruginosa in the presence of sub-inhibitory concentrations of Cefcapene.

    • Quantify the production of QS-regulated virulence factors such as pyocyanin or elastase.

Host Cell Inflammatory Signaling (Generalized Approach)

Bacterial infections trigger inflammatory signaling pathways in host cells, such as the NF-κB and MAPK pathways. The effect of antibiotics on these pathways can be investigated.

Generalized Protocol: Effect of Cefcapene on NF-κB Activation in Intestinal Epithelial Cells

  • Cell Culture and Stimulation:

    • Culture an intestinal epithelial cell line (e.g., Caco-2) to form a monolayer.

    • Stimulate the cells with a bacterial component (e.g., lipopolysaccharide, LPS) or infect with a pathogen in the presence or absence of Cefcapene.

  • Analysis of NF-κB Pathway:

    • Western Blot: Analyze cell lysates for the phosphorylation of key NF-κB signaling proteins (e.g., IκBα, p65).

    • Reporter Assay: Use a cell line with an NF-κB reporter system to quantify NF-κB transcriptional activity.

    • Cytokine Expression: Measure the expression of NF-κB target genes (e.g., IL-8) by qRT-PCR or ELISA.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout bact_prep Bacterial Inoculum Preparation (0.5 McFarland) plate 96-well Plate: 100 µL Drug + 100 µL Inoculum bact_prep->plate drug_prep Cefcapene Serial Dilutions in Broth drug_prep->plate incubate Incubate (37°C, 18-24h) plate->incubate mic_det Visual Inspection for Turbidity (MIC) incubate->mic_det mbc_plate Plate from Clear Wells onto Agar (MBC) mic_det->mbc_plate mbc_incubate Incubate Agar Plate (37°C, 18-24h) mbc_plate->mbc_incubate mbc_det Count Colonies (MBC) mbc_incubate->mbc_det

Caption: Workflow for MIC and MBC Determination.

G cluster_setup Setup cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) incubation Incubate Bacteria with Cefcapene at 37°C inoculum->incubation drug_conc Prepare Cefcapene at 0.25x, 1x, 4x, 8x MIC drug_conc->incubation sampling Withdraw Aliquots at 0, 2, 4, 6, 8, 12, 24h incubation->sampling dilution Serial Dilutions sampling->dilution plating Plate onto Agar dilution->plating colony_count Count Colonies (CFU/mL) plating->colony_count plot Plot log10 CFU/mL vs. Time colony_count->plot

Caption: Time-Kill Assay Workflow.

G cluster_bacteria Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan cell_wall Cell Wall Synthesis peptidoglycan->cell_wall lysis Cell Lysis cell_wall->lysis Inhibition leads to cefcapene Cefcapene cefcapene->pbp Binds to and inactivates

Caption: Mechanism of Action of Cefcapene.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Bacterial Component (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb Releases nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocates dna DNA nfkb_nuc->dna Binds to cytokines Pro-inflammatory Cytokine Genes (e.g., IL-8) dna->cytokines Promotes Transcription cefcapene Cefcapene (Hypothesized) cefcapene->ikk Potential Modulation

Caption: Hypothesized Modulation of NF-κB Pathway.

Application Notes: Caco-2 Permeability of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model used in drug discovery and development to predict the oral absorption of drug candidates.[1][2] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer that structurally and functionally resembles the epithelial barrier of the small intestine.[1][3][4] This model allows for the assessment of a compound's intestinal permeability, a critical parameter influencing its oral bioavailability. The Caco-2 assay is versatile, capable of evaluating passive diffusion, active transport, and efflux mechanisms.[4][5][6]

Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered, third-generation cephalosporin. It is a prodrug, meaning it is converted into its active form, cefcapene, after absorption.[7][8] As an ester prodrug, its design is intended to enhance oral absorption.[9][10] Evaluating the permeability of this compound using the Caco-2 model is essential to understand its absorption characteristics, including the rate of transport across the intestinal epithelium and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][11] These data are crucial for predicting in vivo performance and supporting regulatory submissions.[2][6]

Experimental Protocols

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells.

Seeding Cells on Transwell® Inserts
  • Plate Format: Use 12-well or 24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size).

  • Seeding Density: Seed Caco-2 cells onto the apical side of the inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 18-22 days to allow for the formation of a differentiated, polarized monolayer. Change the culture medium in both apical and basolateral compartments every 2-3 days.[4][12]

Assessment of Monolayer Integrity

Before initiating the transport study, the integrity of the Caco-2 monolayer must be verified.

  • Transepithelial Electrical Resistance (TEER):

    • Measure the TEER of each well using a voltohmmeter (e.g., Millicell® ERS-2).

    • Subtract the resistance of a blank insert (without cells) from the measured value and multiply by the surface area of the membrane to obtain the TEER value in Ω·cm².

    • Monolayers are considered suitable for experiments if TEER values are >250 Ω·cm².[13]

  • Lucifer Yellow Permeability:

    • To confirm paracellular pathway integrity, assess the permeability of a low-permeability marker, Lucifer Yellow.

    • Add Lucifer Yellow to the apical chamber and incubate for 1-2 hours.

    • Measure the concentration of Lucifer Yellow that has permeated into the basolateral chamber.

    • The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.[14]

Bidirectional Permeability Assay

This assay measures transport in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions.

  • Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4).

    • Pre-incubate the monolayers with HBSS in both compartments for 30 minutes at 37°C.

  • Dosing Solution:

    • Prepare a dosing solution of this compound at a final concentration (e.g., 10 µM) in HBSS. The final DMSO concentration should be ≤1% to avoid cytotoxicity.[14]

  • Transport Experiment (2-hour incubation): [3]

    • For A-B Transport: Remove the buffer from the apical chamber and add the dosing solution. Add fresh HBSS to the basolateral (receiver) chamber.

    • For B-A Transport: Remove the buffer from the basolateral chamber and add the dosing solution. Add fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates for 2 hours at 37°C with gentle shaking (e.g., 50-100 rpm) to reduce the unstirred water layer effect.[13][14]

  • Sampling:

    • After the incubation period, collect samples from both the donor and receiver compartments.

    • Store samples at -80°C until analysis.

Sample Analysis and Data Calculation
  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method for high sensitivity and specificity.[3][15]

  • Apparent Permeability (Papp) Calculation: The Papp value (in cm/s) is calculated using the following equation:[12] Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration in the donor compartment (mol/cm³ or mol/mL).

  • Efflux Ratio (ER) Calculation: The efflux ratio is a key indicator of active efflux transport. An ER > 2 suggests the compound is a substrate for efflux transporters like P-gp.[4][12][16] ER = Papp (B-A) / Papp (A-B)

Data Presentation

Quantitative data should be summarized for clarity. Control compounds with known permeability characteristics are included for assay validation.

Table 1: Experimental Parameters for Caco-2 Permeability Assay

ParameterCondition
Cell LineCaco-2 (ATCC® HTB-37™)
Culture Duration21 days
Plate Format24-well Transwell® (0.4 µm)
Test Compound Conc.10 µM
Apical Volume0.4 mL
Basolateral Volume1.2 mL
Transport BufferHBSS, pH 7.4
Incubation Time120 minutes
Incubation Temp.37°C
Analytical MethodLC-MS/MS

Table 2: Representative Permeability Data for this compound and Control Compounds

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Propranolol (High Perm.)25.524.80.97High
Atenolol (Low Perm.)0.50.61.2Low
Cefcapene Pivoxil 8.218.12.2Moderate-High

Note: Data for Cefcapene Pivoxil is illustrative. Propranolol and Atenolol values are representative of typical results.

Interpretation of Results: Compounds can be classified based on their Papp (A-B) values:[5]

  • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

  • Moderate Permeability: 1.0 x 10⁻⁶ cm/s < Papp < 10.0 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s

The illustrative data suggest Cefcapene Pivoxil has moderate to high permeability. The efflux ratio of 2.2 indicates it may be a substrate for active efflux transporters.[4] Further studies with specific inhibitors (e.g., verapamil for P-gp) could confirm this.[1][17]

Visualizations

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_exp Phase 3: Experiment cluster_analysis Phase 4: Analysis Culture Culture Caco-2 Cells (Flasks) Seed Seed Cells onto Transwell® Inserts Culture->Seed Differentiate Differentiate for 21 Days to Form Monolayer Seed->Differentiate TEER Measure TEER (>250 Ω·cm²) Differentiate->TEER Lucifer Assess Lucifer Yellow Permeability TEER->Lucifer QC_Pass Monolayer Integrity OK? Lucifer->QC_Pass Wash Wash Monolayer with HBSS Buffer QC_Pass->Wash Dose Add Dosing Solution (Apical or Basolateral) Wash->Dose Incubate Incubate 2h at 37°C Dose->Incubate Sample Collect Samples from Donor & Receiver Incubate->Sample LCMS Quantify Compound (LC-MS/MS) Sample->LCMS Calc_Papp Calculate Papp (A-B and B-A) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER Report Final Report Calc_ER->Report G cluster_cell Caco-2 Cell Monolayer Apical Apical (Lumen) uptake Uptake Transporter Basolateral Basolateral (Blood) cell_body Enterocyte efflux Efflux Transporter (e.g., P-gp) Drug_Apical Drug Drug_Apical->uptake Carrier-Mediated Uptake Drug_Cell Drug Drug_Apical->Drug_Cell Transcellular (Passive) Drug_Basolateral Drug Drug_Apical->Drug_Basolateral Paracellular (via Tight Junctions) Drug_Cell->efflux Active Efflux Drug_Cell->Drug_Basolateral

References

Application Notes and Protocols: Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and laboratory use of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. This document outlines its physicochemical properties, mechanism of action, and standardized procedures for preparing solutions for in vitro and in vivo research.

Physicochemical Properties

This compound is the pivaloyloxymethyl ester prodrug of cefcapene, which enhances its oral absorption.[1][2] The active form, cefcapene, is released upon hydrolysis by intestinal esterases.[2][3][4] A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₂₃H₃₂ClN₅O₉S₂[3][5]
Molecular Weight 622.1 g/mol [3][5]
Appearance White to beige/pale yellowish-white crystalline powder
Assay ≥98% (HPLC)
Storage Temperature -20°C, desiccated

Mechanism of Action

As a beta-lactam antibiotic, cefcapene exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6] After oral administration, the prodrug is absorbed and hydrolyzed to active cefcapene.[5] Cefcapene then binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6][7] This disruption leads to a weakened cell wall and subsequent cell lysis.[6]

Mechanism_of_Action cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_bacteria Bacterial Target Prodrug Cefcapene Pivoxil HCl (Oral Prodrug) Hydrolysis Hydrolysis by Intestinal Esterases Prodrug->Hydrolysis Absorption Active Active Cefcapene Hydrolysis->Active PBP Penicillin-Binding Proteins (PBPs) Active->PBP Penetrates Bacterial Cell Synthesis Peptidoglycan Cross-linking PBP->Synthesis Inhibition Weakening Cell Wall Weakening Synthesis->Weakening prevents Lysis Cell Lysis & Bacterial Death Weakening->Lysis

References

Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride Hydrate in Microbiological Antimicrobial Susceptibility Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefcapene Pivoxil Hydrochloride Hydrate in microbiological antimicrobial susceptibility testing (AST). This document includes detailed protocols for standardized testing methods, a summary of its in vitro activity against key clinical isolates, and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is an orally administered third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall.[2] Cefcapene exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[3][4]

Mechanism of Action

Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the terminal stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. The binding of cefcapene to PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakening of the cell wall and subsequent cell lysis.[5] Cefcapene has a high affinity for the PBPs of various bacteria, including PBP 1, 2, and 3 in Staphylococcus aureus and PBP 3 in Escherichia coli and Proteus vulgaris.[2]

cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Cefcapene Cefcapene (Active Form) Cefcapene->PBP Binds to and Inactivates Cefcapene_pivoxil Cefcapene Pivoxil (Prodrug) Esterases Intestinal Esterases Cefcapene_pivoxil->Esterases Oral Administration Esterases->Cefcapene

Diagram 1: Mechanism of action of Cefcapene Pivoxil.

In Vitro Antimicrobial Activity of Cefcapene

The following tables summarize the in vitro activity of cefcapene against a range of clinically relevant bacterial isolates. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefcapene against Gram-Positive Aerobes

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA)-0.125 - 4--[6]
Streptococcus pneumoniae (Penicillin-Susceptible)-0.004 - 0.25-≤0.05[7][8]
Streptococcus pneumoniae (Penicillin-Intermediate/Resistant)---≤0.05[7]
Oral Streptococci---0.39[2]

Table 2: In Vitro Activity of Cefcapene against Gram-Negative Aerobes

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Haemophilus influenzae (β-lactamase negative)-<0.031-<0.031[9]
Haemophilus influenzae (β-lactamase positive)-<0.031-<0.031[7][9]
Moraxella catarrhalis---3.13[7]
Enterobacteriaceae--≤1-[9]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods for antimicrobial susceptibility testing are essential for reproducible and comparable results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Broth Microdilution MIC Determination (CLSI/EUCAST Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

A Prepare serial two-fold dilutions of This compound in cation-adjusted Mueller-Hinton broth. B Dispense dilutions into a 96-well microtiter plate. A->B D Dilute inoculum and add to each well (final concentration ~5 x 10^5 CFU/mL). B->D C Prepare a standardized bacterial inoculum (0.5 McFarland standard). C->D E Include positive (no antibiotic) and negative (no bacteria) controls. D->E F Incubate plates at 35°C for 16-20 hours. E->F G Read the MIC as the lowest concentration with no visible bacterial growth. F->G

Diagram 2: Broth microdilution workflow.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.

  • Preparation of Microdilution Plates: Perform serial two-fold dilutions of the antimicrobial solution in CAMHB directly in the 96-well plates to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing (CLSI/EUCAST Guidelines)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

A Prepare a standardized bacterial inoculum (0.5 McFarland standard). B Inoculate a Mueller-Hinton agar plate by streaking for confluent growth. A->B C Allow the plate to dry for 3-5 minutes. B->C D Aseptically apply a Cefcapene-impregnated disk to the agar surface. C->D E Incubate the plate at 35°C for 16-20 hours. D->E F Measure the diameter of the zone of inhibition in millimeters. E->F G Interpret the result (Susceptible, Intermediate, or Resistant) based on standardized zone diameter breakpoints. F->G

Diagram 3: Kirby-Bauer disk diffusion workflow.

Materials:

  • Cefcapene-impregnated disks (potency to be determined based on standardized guidelines)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks: Aseptically apply the Cefcapene-impregnated disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpretation: Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints provided by CLSI or EUCAST for cephalosporins.

Interpretation of Results and Quality Control

The interpretation of MIC values and zone diameters requires the use of clinical breakpoints established by regulatory bodies such as CLSI and EUCAST. These breakpoints categorize an isolate as susceptible, intermediate, or resistant, which guides clinical treatment decisions.

Quality control (QC) is a critical component of antimicrobial susceptibility testing. Reference strains with known MICs and zone diameters (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Haemophilus influenzae ATCC® 49247™) should be tested concurrently with clinical isolates to ensure the accuracy and reproducibility of the results. The obtained QC results must fall within the acceptable ranges defined by CLSI or EUCAST.

Conclusion

This compound is a potent third-generation cephalosporin with a broad spectrum of activity against common Gram-positive and Gram-negative pathogens. The standardized protocols for broth microdilution and disk diffusion testing outlined in these application notes provide a reliable framework for in vitro susceptibility testing in research and drug development settings. Accurate and consistent application of these methods, coupled with appropriate quality control measures, is essential for generating meaningful data to inform the clinical use of this important antimicrobial agent.

References

Application Notes and Protocols for Studying the Degradation of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for studying the degradation of Cefcapene Pivoxil Hydrochloride Hydrate. This document is intended to guide researchers in establishing robust stability-indicating methods and in understanding the degradation pathways of this third-generation oral cephalosporin.

Introduction

This compound is a prodrug that is hydrolyzed to its active metabolite, cefcapene. Like other β-lactam antibiotics, it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Understanding its degradation profile is crucial for formulation development, establishing storage conditions, and ensuring patient safety. This document outlines the methodologies for forced degradation studies and the analytical techniques used to separate and identify the degradation products.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate Cefcapene Pivoxil from its degradation products.

Chromatographic Conditions

A validated isocratic reverse-phase HPLC (RP-HPLC) method has been shown to be effective for the analysis of Cefcapene Pivoxil and its degradation products.[1][2]

ParameterCondition
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : (10 mmol L⁻¹ Citric Acid + 18 mmol L⁻¹ Potassium Chloride) (45:55 v/v)
Flow Rate 1.0 mL min⁻¹
Detection Wavelength 270 nm
Column Temperature 30 °C
Injection Volume 20 µL
Retention Time (Cefcapene Pivoxil) Approximately 3.84 minutes
Major Degradation Products' Retention Times Approximately 1.57 and 2.53 minutes

Forced Degradation Studies: Experimental Protocols

Forced degradation studies, or stress testing, are performed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule. The following protocols are based on established methods for Cefcapene Pivoxil.[1][3]

Acidic Degradation
  • Objective: To investigate degradation under acidic conditions.

  • Protocol:

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 50 mL of 0.3 mol L⁻¹ hydrochloric acid that has been pre-heated to 363 K (90 °C).

    • Adjust the ionic strength of the solution to 0.5 mol L⁻¹ using a 4 mol L⁻¹ sodium chloride solution.

    • Maintain the solution at 363 K in a stoppered flask.

    • At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw 1 mL samples.

    • Immediately cool the samples in an ice-water bath to stop the degradation.

    • Analyze the samples by the stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the susceptibility of the drug to oxidation.

  • Protocol:

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 50 mL of 30% hydrogen peroxide (H₂O₂) solution that has been equilibrated to 343 K (70 °C).

    • Maintain the solution in a stoppered flask at 343 K.

    • At specified time intervals, withdraw 1 mL samples.

    • Immediately cool the samples to room temperature.

    • Analyze the samples by HPLC.

Thermal Degradation (Solid State)
  • Objective: To evaluate the effect of high temperature on the solid drug substance.

  • Protocol:

    • Weigh 5 mg samples of this compound into 5 mL vials.

    • Place the vials in a heat chamber at 373 K (100 °C) or 393 K (120 °C) with 0% relative humidity.

    • At specified time intervals (e.g., over 28 days), remove the vials and allow them to cool to room temperature.

    • Dissolve the contents in acetonitrile and quantitatively transfer to a 25 mL volumetric flask, diluting to volume with acetonitrile.

    • Analyze the solutions by HPLC.

Radiolytic Degradation (Solid State)
  • Objective: To study the impact of irradiation on the drug's stability.

  • Protocol:

    • Weigh 5 mg samples of this compound into 5 mL vials and seal them.

    • Expose the samples to a source of irradiation, such as a linear electron accelerator, to a desired dose (e.g., 25 kGy and 400 kGy).

    • After irradiation, dissolve the contents of the vials in acetonitrile.

    • Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to volume with acetonitrile.

    • Analyze the prepared solutions using the HPLC method.

Alkaline Degradation (Considerations)

Direct alkaline degradation studies in aqueous solutions are challenging for Cefcapene Pivoxil as it has been observed to precipitate in alkaline conditions.[2] Researchers may need to explore alternative methodologies for poorly soluble drugs in alkaline media, such as using co-solvents or performing the study in a suspension.

Photolytic Degradation (General Guidance)
  • Objective: To determine the effect of light exposure on the drug substance.

  • Protocol:

    • Expose the drug substance, spread as a thin layer, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • At the end of the exposure period, prepare solutions of both the exposed and control samples.

    • Analyze the samples by HPLC to determine the extent of degradation.

Data Presentation: Summary of Forced Degradation Results

The following table summarizes the quantitative results from forced degradation studies on this compound.[1]

Stress ConditionTimeTemperatureDegradation (%)Major Degradation Product Retention Times (min)
0.5 mol L⁻¹ HCl240 min363 K56.41.57, 2.53
30% H₂O₂-343 KSignificant1.57, 2.53
Dry Heat28 days373 KStable-
Dry Heat28 days393 KStable-
Radiolysis--1.66 - 10.84-

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions cluster_sampling Sampling and Preparation cluster_analysis Analysis Acid Acidic (0.3M HCl, 363K) Sampling Withdraw Samples at Time Intervals Acid->Sampling Oxidative Oxidative (30% H2O2, 343K) Oxidative->Sampling Thermal Thermal (373K/393K) Dissolution Dissolve in Appropriate Solvent Thermal->Dissolution Radiolytic Radiolytic (Irradiation) Radiolytic->Dissolution Quenching Stop Degradation (e.g., Cooling) Sampling->Quenching Quenching->Dissolution HPLC HPLC Analysis Dissolution->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for forced degradation studies.

Proposed Degradation Pathway of Cefcapene Pivoxil

Based on the known reactivity of cephalosporins and the structure of Cefcapene Pivoxil, a plausible degradation pathway involves hydrolysis of the pivoxil ester and cleavage of the β-lactam ring.

Degradation_Pathway Cefcapene_Pivoxil Cefcapene Pivoxil Hydrochloride Hydrate Cefcapene_Acid Cefcapene Acid (Active Metabolite) Cefcapene_Pivoxil->Cefcapene_Acid Ester Hydrolysis Beta_Lactam_Cleavage β-Lactam Ring Cleavage Products Cefcapene_Pivoxil->Beta_Lactam_Cleavage Hydrolysis/Oxidation Cefcapene_Acid->Beta_Lactam_Cleavage Further Degradation Other_Degradants Other Degradation Products Beta_Lactam_Cleavage->Other_Degradants

Caption: Proposed degradation pathways for Cefcapene Pivoxil.

Structural Elucidation of Degradation Products

While the primary degradation products from acidic and oxidative stress have been separated by HPLC, their exact structures have not been fully elucidated in the public literature. To definitively identify these and other potential degradation products, advanced analytical techniques are required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: To determine the molecular weights and fragmentation patterns of the degradation products, providing strong evidence for their chemical structures.

  • High-Resolution Mass Spectrometry (HRMS), such as LC-MS/TOF: To obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural elucidation of isolated degradation products.

Conclusion

The study of this compound degradation is a critical component of its pharmaceutical development. The protocols and data presented here provide a solid foundation for researchers to conduct forced degradation studies and to develop and validate stability-indicating analytical methods. Further investigation using advanced hyphenated techniques is recommended for the complete structural elucidation of its degradation products and to gain a comprehensive understanding of its degradation pathways. This knowledge is paramount for ensuring the quality, safety, and efficacy of Cefcapene Pivoxil drug products.

References

Application Notes and Protocols for In Vivo Studies of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, by esterases in the intestinal wall during absorption. Cefcapene exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall. These application notes provide an overview of relevant animal models and detailed protocols for the in vivo evaluation of this compound, intended to guide researchers in preclinical studies.

Mechanism of Action

Cefcapene, the active metabolite of this compound, is a β-lactam antibiotic that targets and inactivates penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBPs, cefcapene inhibits the transpeptidation reaction, which cross-links the peptide chains of the peptidoglycan backbone. This disruption of cell wall synthesis leads to the loss of cell integrity, ultimately resulting in bacterial cell lysis and death.

cluster_drug_activation Drug Administration and Activation cluster_bacterial_cell Bacterial Cell Cefcapene_Pivoxil Cefcapene Pivoxil (Oral Prodrug) Hydrolysis Esterase Hydrolysis (Intestinal Wall) Cefcapene_Pivoxil->Hydrolysis Absorption Cefcapene_Active Cefcapene (Active Form) Hydrolysis->Cefcapene_Active Cefcapene_Enters Cefcapene Enters Periplasmic Space Cefcapene_Active->Cefcapene_Enters Distribution PBP Penicillin-Binding Proteins (PBPs) Cefcapene_Enters->PBP Binding Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Bacterial_Lysis Bacterial Cell Lysis PBP->Bacterial_Lysis Inhibition leads to Cell_Wall_Integrity Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Integrity cluster_endpoints Endpoints Start Study Design Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Infection_Model Induce Infection (Pneumonia, Sepsis, or Skin) Animal_Acclimatization->Infection_Model Randomization Randomize Animals to Treatment Groups Infection_Model->Randomization Treatment Administer Cefcapene Pivoxil or Vehicle Control (Oral Gavage) Randomization->Treatment Monitoring Monitor Clinical Signs and Survival Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis Survival Survival Rate Endpoint_Analysis->Survival Bacterial_Load Bacterial Load (CFU) Endpoint_Analysis->Bacterial_Load Histopathology Histopathology Endpoint_Analysis->Histopathology

Application of Cefcapene Pivoxil Hydrochloride Hydrate in Pediatric Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed to its active form, cefcapene, after absorption.[1] This document provides detailed application notes and protocols for the use of this compound in pediatric research, with a focus on its clinical efficacy, pharmacokinetics, and safety profile in this population. Cefcapene exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2][3] In Japan, it is approved for the treatment of a variety of pediatric infections, including skin and soft tissue infections, respiratory tract infections, urinary tract infections, and otolaryngological infections.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from pediatric studies involving this compound.

Table 1: Clinical Efficacy in Pediatric Respiratory Tract Infections [4][5][6]

Infection TypeClinical Response Rate (%)
Pharyngitis/Laryngopharyngitis100
Acute Bronchitis84.6
Tonsillitis100
Pneumonia100
Overall 95.8

Table 2: Bacteriological Eradication Rates in Pediatric Respiratory Tract Infections [4][5][6]

PathogenEradication Rate (%)
Haemophilus influenzae73.8
Streptococcus pyogenes73.8
Moraxella catarrhalis73.8
Streptococcus pneumoniae73.8
Overall 73.8

Table 3: Pharmacokinetic Parameters (Simulated) in Pediatric Patients [4][5]

ParameterValue
Dosing Regimen3 mg/kg, three times daily
PK/PD Breakpoint (Time above MIC > 40%)0.27 µg/mL

Table 4: Comparative Efficacy in Pediatric Group A Streptococcal Pharyngitis [7]

Treatment Group (Duration)Bacteriological Eradication Rate (%)Clinical Cure Rate (%)Relapse Rate (%)
Cefcapene Pivoxil (5 days)93.81001.3
Cefcapene Pivoxil (10 days)96.21004.0
Amoxicillin (10 days)91.71002.9

Table 5: Incidence of Adverse Drug Reactions in a Comparative Study [8]

Adverse ReactionCefcapene Pivoxil (%)Cefdinir (%)
Soft Stool/Diarrhea14-3212-18

Experimental Protocols

Protocol 1: Assessment of Clinical Efficacy in Pediatric Respiratory Tract Infections

1. Study Design: A prospective, open-label, non-comparative study.

2. Patient Population:

  • Inclusion Criteria: Male and female pediatric patients (e.g., 6 months to 12 years of age) with a clinical diagnosis of a bacterial respiratory tract infection (e.g., pharyngitis, tonsillitis, acute bronchitis, pneumonia). Evidence of bacterial infection may be based on clinical signs and symptoms and, where appropriate, supported by laboratory tests (e.g., rapid antigen detection test for Streptococcus pyogenes).
  • Exclusion Criteria: Known hypersensitivity to cephalosporins, history of severe allergic reactions to other beta-lactam antibiotics, severe underlying disease, or concurrent use of other antibiotics.

3. Investigational Drug and Dosing:

  • This compound fine granules for pediatric use.
  • Dosage: 3 mg (potency) per kilogram of body weight, administered orally three times a day after meals.[2][3]

4. Efficacy Assessments:

  • Clinical Assessment: Performed at baseline, during treatment, and at a follow-up visit. Clinical signs and symptoms (e.g., fever, cough, sore throat, tonsillar swelling/exudate) are scored on a standardized scale. Clinical cure is defined as the complete resolution of signs and symptoms of infection.
  • Bacteriological Assessment: Nasopharyngeal or throat swabs are collected at baseline and at the end of treatment for culture and identification of the causative pathogen(s). Bacteriological eradication is defined as the absence of the baseline pathogen in the post-treatment culture.

5. Statistical Analysis:

  • Clinical efficacy and bacteriological eradication rates are calculated as percentages with 95% confidence intervals.
  • Subgroup analyses may be performed based on age, specific diagnosis, and causative pathogen.

Protocol 2: Pharmacokinetic Study in a Pediatric Population

1. Study Design: A single-dose, open-label pharmacokinetic study.

2. Patient Population:

  • Inclusion Criteria: Male and female pediatric patients requiring antibiotic therapy for a mild to moderate infection, for whom this compound is considered an appropriate treatment. Age range, for example, 2 to 12 years. Written informed consent from a parent or legal guardian.
  • Exclusion Criteria: History of significant renal, hepatic, or gastrointestinal disease. Use of any medication known to interact with cephalosporins.

3. Drug Administration and Sample Collection:

  • A single oral dose of this compound (e.g., 3 mg/kg) is administered to fasting subjects.
  • Blood samples (e.g., 2-3 mL) are collected in heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).
  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of the active metabolite, cefcapene, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
  • Sample Preparation: Protein precipitation with methanol.
  • Chromatography: C18 column with a mobile phase of methanol and ammonium acetate buffer.[2]
  • Detection: Triple quadrupole mass spectrometer in negative electron spray ionization (ESI) mode using multiple reaction monitoring (MRM).

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:
  • Maximum plasma concentration (Cmax)
  • Time to reach maximum plasma concentration (Tmax)
  • Area under the plasma concentration-time curve (AUC)
  • Elimination half-life (t1/2)
  • Population pharmacokinetic modeling may also be employed to identify covariates influencing drug disposition.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis Cefcapene Cefcapene PBP Penicillin-Binding Proteins (Transpeptidases) Cefcapene->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Loss of Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Bacterial_Lysis

Caption: Mechanism of Cefcapene Action.

cluster_1 Experimental Workflow: Pediatric Clinical Efficacy Study Patient_Recruitment Patient Recruitment (Pediatric RTI) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical & Bacteriological) Informed_Consent->Baseline_Assessment Drug_Administration Cefcapene Pivoxil HCl Hydrate Administration Baseline_Assessment->Drug_Administration On_Treatment_Monitoring On-Treatment Monitoring Drug_Administration->On_Treatment_Monitoring End_of_Treatment_Assessment End of Treatment Assessment (Clinical & Bacteriological) On_Treatment_Monitoring->End_of_Treatment_Assessment Data_Analysis Data Analysis (Efficacy Rates) End_of_Treatment_Assessment->Data_Analysis

Caption: Pediatric Clinical Efficacy Study Workflow.

cluster_2 Logical Relationship: Carnitine Deficiency Risk Cefcapene_Pivoxil Cefcapene Pivoxil HCl Hydrate (contains pivalic acid) Hydrolysis Hydrolysis in Body Cefcapene_Pivoxil->Hydrolysis Pivalic_Acid Pivalic Acid Release Hydrolysis->Pivalic_Acid Carnitine_Conjugation Conjugation with Carnitine Pivalic_Acid->Carnitine_Conjugation Excretion Renal Excretion of Pivaloyl-carnitine Carnitine_Conjugation->Excretion Carnitine_Depletion Carnitine Depletion Excretion->Carnitine_Depletion Hypocarnitinemia Hypocarnitinemia & Hypoglycemia Carnitine_Depletion->Hypocarnitinemia

Caption: Carnitine Deficiency Risk Pathway.

Safety Considerations in Pediatric Research

The most commonly reported adverse reactions to this compound in pediatric patients include gastrointestinal symptoms such as diarrhea and abdominal pain, as well as skin rashes.

A significant safety concern, particularly in the pediatric population, is the risk of hypocarnitinemia and associated hypoglycemia.[9] The pivoxil moiety of the prodrug is metabolized to pivalic acid, which is excreted in the urine as pivaloyl-carnitine. This process can lead to a depletion of carnitine stores, which is of particular concern in young children who have lower baseline carnitine levels.[10] Therefore, careful monitoring for signs of hypoglycemia (e.g., jitteriness, restlessness, vomiting) is warranted, especially in infants and young children with decreased food intake.[9] Long-term or repeated use in this population should be approached with caution.

References

Troubleshooting & Optimization

Improving the stability of Cefcapene Pivoxil Hydrochloride Hydrate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefcapene Pivoxil Hydrochloride Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or precipitates upon preparation. What could be the cause?

A1: this compound has limited aqueous solubility and is known to be unstable in certain conditions. Precipitation can occur due to several factors:

  • pH of the solution: The compound is particularly unstable in alkaline (basic) solutions, where it can rapidly degrade and precipitate. It is recommended to work in acidic to neutral pH ranges, ideally between pH 3 and 5 for maximal stability.

  • Solvent choice: While slightly soluble in water, it is more soluble in organic solvents like methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). However, even in these solvents, long-term stability is not guaranteed.

  • Temperature: Elevated temperatures can accelerate degradation, potentially leading to the formation of less soluble degradation products.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to the inherent instability of this compound in solution, it is strongly recommended to prepare solutions fresh for each experiment.[1] If a stock solution must be prepared, consider the following:

  • Solvent: Use a high-purity solvent in which the compound is freely soluble, such as methanol or DMSO.

  • Temperature: Store the stock solution at a low temperature (e.g., -20°C or -80°C) to slow down the rate of degradation.

  • Light and Air: Protect the solution from light and minimize exposure to air to prevent photolytic and oxidative degradation.

  • pH: If using an aqueous-based buffer, ensure the pH is in the optimal range of 3-5. Be aware that buffer components can sometimes catalyze degradation.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The main degradation pathways are hydrolysis, oxidation, and thermal degradation.

  • Hydrolysis: The ester and β-lactam moieties are susceptible to hydrolysis. This is accelerated by acidic and, particularly, basic conditions.

  • Oxidation: The molecule can be degraded by oxidizing agents.

  • Thermal Degradation: Higher temperatures increase the rate of all degradation reactions.

Q4: Are there any known stabilizers I can use to improve the solution stability of this compound?

A4: While specific studies on stabilizers for Cefcapene Pivoxil solutions are limited, general strategies for similar compounds include:

  • pH Adjustment: Maintaining a pH between 3 and 5 is the most critical factor for enhancing stability in aqueous environments.

  • Cosolvents: Using a cosolvent system (e.g., a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol) can sometimes improve stability, although this needs to be empirically determined for your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound in solution over the course of the experiment.Prepare fresh solutions immediately before use. If the experiment is lengthy, consider preparing multiple fresh batches. Minimize the time the compound is in solution.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Refer to the section on Potential Degradation Products and the provided experimental protocol for the Stability-Indicating HPLC Method to identify and quantify the parent compound and its degradants.
Loss of biological activity Degradation of the active β-lactam ring.Ensure proper storage and handling of both the solid compound and its solutions to minimize degradation. Confirm the purity of your starting material.
Precipitation in buffered solution pH-induced degradation or buffer catalysis.Check the pH of your buffer and adjust to the optimal range of 3-5. Be aware that some buffer species (e.g., phosphate and acetate) can catalyze hydrolysis. Consider using a different buffer system if catalysis is suspected.

Data Presentation

Summary of Forced Degradation Studies

The following table summarizes the degradation of this compound under various stress conditions.

Stress ConditionTemperatureTime% Degradation
Acidic Hydrolysis (0.5 M HCl)363 K (90°C)240 min56.4%
Oxidative (30% H₂O₂)343 K (70°C)-Significant degradation
Thermal (Dry Heat)373 K & 393 K (100°C & 120°C)28 daysStable
RadiolyticAmbient-1.66 - 10.84%

Data extracted from stability-indicating HPLC method development studies.

Experimental Protocols

Stability-Indicating HPLC Method

This method allows for the quantification of this compound in the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 45 volumes of acetonitrile and 55 volumes of an aqueous solution containing 10 mmol/L citric acid and 18 mmol/L potassium chloride.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30°C.

  • Retention Time of Cefcapene Pivoxil: Approximately 3.84 minutes.

  • Retention Times of Degradation Products: Approximately 1.57 to 2.53 minutes under acidic hydrolysis conditions.

Visualizations

Potential Degradation Pathway of Cefcapene Pivoxil

G CPH Cefcapene Pivoxil (Active Compound) Acid Acidic Hydrolysis (e.g., HCl, high temp) CPH->Acid Base Basic Hydrolysis (e.g., NaOH) CPH->Base Oxidation Oxidation (e.g., H₂O₂) CPH->Oxidation DP1 Degradation Product 1 (Hydrolysis of Ester Linkage) Acid->DP1 DP2 Degradation Product 2 (Opening of β-Lactam Ring) Acid->DP2 Base->DP1 Base->DP2 DP_Ox Oxidized Products Oxidation->DP_Ox

Caption: Potential degradation pathways of Cefcapene Pivoxil under stress conditions.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Prepare Solution of Cefcapene Pivoxil stress Apply Stress Condition (pH, Temp, Oxidant) start->stress hplc Inject Sample into HPLC stress->hplc detect UV Detection at 270 nm hplc->detect quantify Quantify Parent Compound and Degradation Products detect->quantify data Determine % Degradation and Degradation Profile quantify->data

Caption: Workflow for assessing the stability of Cefcapene Pivoxil in solution.

References

Technical Support Center: Cefcapene Pivoxil Hydrochloride Hydrate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Cefcapene Pivoxil Hydrochloride Hydrate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the HPLC system.1. Wash the column with a strong solvent, or replace it if necessary. 2. Ensure the mobile phase pH of 2.36 is accurately prepared. 3. Reduce the sample concentration. The validated linearity range is 20–240 mg L-1. 4. Check and minimize tubing lengths and ensure proper fitting connections.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Changes in flow rate.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven set to 30 °C for consistent temperature control.[1] 3. Equilibrate the column with the mobile phase until a stable baseline and consistent retention times are achieved. 4. Check the pump for leaks and ensure it is properly primed. Verify the flow rate.
Poor Resolution Between Cefcapene and Degradation Products 1. Incorrect mobile phase composition. 2. Wrong column type. 3. Flow rate is too high.1. Use the recommended mobile phase: 45 volumes of acetonitrile and 55 volumes of a mixture of 10 mmol L-1 citric acid and 18 mmol L-1 potassium chloride.[1] 2. A C18 column (250 mm × 4.6 mm, 5 µm) is recommended for optimal separation.[2][1] 3. Maintain a flow rate of 1 mL min-1.[1]
Ghost Peaks or Extraneous Peaks 1. Contaminated mobile phase or diluent. 2. Carryover from previous injections. 3. Impurities in the sample.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample. 3. The method is designed to separate Cefcapene from its degradation products. If unexpected peaks appear, investigate potential new impurities or sample contamination.
Low Signal Intensity or No Peak 1. Incorrect detector wavelength. 2. Sample degradation. 3. Injection issue. 4. Detector lamp failure.1. Ensure the UV detector is set to 270 nm.[1] 2. Cefcapene Pivoxil is susceptible to degradation, especially in solution. Prepare samples fresh and protect them from light and heat. 3. Check the injector for any blockages or leaks. 4. Check the detector lamp status and replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal HPLC parameters for the analysis of this compound?

A1: The following table summarizes the recommended HPLC parameters for a stability-indicating assay.

ParameterRecommended Condition
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 45 volumes of acetonitrile and 55 volumes of a mixture of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹)
pH of Mobile Phase 2.36
Flow Rate 1 mL min⁻¹
Detection Wavelength 270 nm
Column Temperature 30 °C
Retention Time Approximately 3.84 minutes

This method has been validated for selectivity, linearity, precision, accuracy, and robustness.[1]

Q2: How should I prepare the sample for analysis?

A2: this compound is slightly soluble in water and has a solubility of 2 mg/mL in DMSO. For the stability studies from which the optimal method was derived, samples were prepared by dissolving an accurately weighed amount in the appropriate stress condition medium (e.g., hydrochloric acid or hydrogen peroxide solution) or in a suitable solvent for solid-state analysis.[2] The linearity of the method was established in the concentration range of 20-240 mg L⁻¹.[3]

Q3: What are the common degradation products of Cefcapene Pivoxil, and how can I identify them?

A3: Cefcapene Pivoxil is susceptible to degradation under acidic hydrolysis and oxidative stress conditions. In forced degradation studies, major degradation products were observed with retention times of approximately 1.57 and 2.53 minutes under acidic conditions. The described HPLC method is capable of separating these degradation products from the main Cefcapene Pivoxil peak, which has a retention time of about 3.84 minutes.[3]

Q4: The Japanese Pharmacopoeia mentions a size-exclusion chromatography (SEC) method. When should I use that?

A4: The Japanese Pharmacopoeia describes an SEC method specifically for determining polymer impurities in Cefcapene Pivoxil Hydrochloride formulations.[4] This method utilizes a column packed with a styrene-divinylbenzene copolymer gel. If your focus is on quantifying high molecular weight impurities (polymers), the SEC method is appropriate. For routine purity testing and stability studies where separation of the active ingredient from its smaller degradation products is the goal, the reversed-phase HPLC method is more suitable.[4]

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines the steps for the quantitative determination of this compound and its degradation products.

1. Preparation of Mobile Phase:

  • Prepare a solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride in high-purity water.

  • Mix 55 volumes of this aqueous solution with 45 volumes of acetonitrile.

  • Adjust the pH of the final mixture to 2.36.

  • Degas the mobile phase before use.

2. Chromatographic System:

  • An HPLC system equipped with a UV detector and a column oven.

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm).

  • Set the column temperature to 30 °C.

  • Set the flow rate to 1.0 mL min⁻¹.

  • Set the UV detection wavelength to 270 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent to achieve a concentration within the linear range (20-240 mg L⁻¹).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard solution multiple times to check for system suitability parameters such as peak asymmetry, theoretical plates, and repeatability of retention time and peak area.

5. Analysis:

  • Inject the prepared sample and standard solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

6. Calculation:

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard solution.

Visualizations

HPLC_Workflow HPLC Analysis Workflow for Cefcapene Pivoxil cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile Phase Preparation Mobile Phase Preparation System Equilibration System Equilibration Mobile Phase Preparation->System Equilibration Sample Preparation Sample Preparation Sample Injection Sample Injection Sample Preparation->Sample Injection System Suitability Test System Suitability Test System Equilibration->System Suitability Test System Suitability Test->Sample Injection Chromatogram Acquisition Chromatogram Acquisition Sample Injection->Chromatogram Acquisition Peak Integration & Analysis Peak Integration & Analysis Chromatogram Acquisition->Peak Integration & Analysis Result Calculation Result Calculation Peak Integration & Analysis->Result Calculation Troubleshooting_Tree HPLC Troubleshooting Decision Tree Start Start Problem_Identified Identify Problem Start->Problem_Identified Peak_Shape Poor Peak Shape? Problem_Identified->Peak_Shape e.g., Tailing Retention_Time Retention Time Shift? Problem_Identified->Retention_Time e.g., Drifting Resolution Poor Resolution? Problem_Identified->Resolution e.g., Peak Merging Peak_Shape->Retention_Time No Check_Column Check Column Condition & Mobile Phase pH Peak_Shape->Check_Column Yes Retention_Time->Resolution No Check_Temp_Flow Check Temperature & Flow Rate Stability Retention_Time->Check_Temp_Flow Yes Check_Mobile_Phase_Comp Verify Mobile Phase Composition Resolution->Check_Mobile_Phase_Comp Yes End Problem Resolved Resolution->End No / Other Issue Check_Column->End Check_Temp_Flow->End Check_Mobile_Phase_Comp->End

References

Technical Support Center: Cefcapene Pivoxil Hydrochloride Hydrate Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of Cefcapene Pivoxil Hydrochloride Hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Dissolution Issues

Question: My this compound formulation is showing poor dissolution. What are the potential causes and how can I improve it?

Answer:

Poor dissolution is a common challenge due to the drug's low aqueous solubility.[1][2] Here are the potential causes and troubleshooting steps:

  • Inadequate Particle Size Reduction: The raw material may have a large particle size, reducing the surface area for dissolution.

    • Solution: Micronize the this compound raw material to a particle size of less than 80 μm before formulation.[3]

  • Poor Wettability: The drug powder may not be easily wetted by the dissolution medium.

    • Solution: Incorporate wetting agents or hydrophilic polymers (e.g., Hydroxypropyl Methylcellulose) into your formulation.

  • Suboptimal Excipient Selection: The choice and ratio of fillers and disintegrants can significantly impact dissolution.

    • Solution:

      • Use a combination of fillers like starch and soluble excipients such as sucrose or mannitol.[3]

      • Employ superdisintegrants like Croscarmellose Sodium or Crospovidone to facilitate rapid tablet breakup.[3]

  • Improper Granulation: The granulation process may result in overly dense or hard granules that do not disintegrate effectively.

    • Solution: Optimize the wet granulation process by adjusting the amount of binder solution and kneading time.[4] Alternatively, dry granulation can be explored.[3]

Question: What dissolution testing parameters are recommended for this compound tablets?

Answer:

Based on formulation patents, a common method for dissolution testing is:

  • Apparatus: USP Apparatus 2 (Paddle Method)[3]

  • Medium: 1000 mL of buffered saline solution with a pH of 6.8[3]

  • Rotation Speed: 50 rpm[3]

  • Acceptance Criteria: A common target is not less than 75% of the drug dissolved in a specified time (e.g., 4-8 minutes for immediate-release tablets).[3]

2. Stability Concerns

Question: I am observing degradation of this compound in my aqueous-based formulation. What are the likely degradation pathways and how can I mitigate this?

Answer:

Cefcapene Pivoxil is susceptible to degradation in aqueous solutions, particularly under acidic and oxidative conditions.[5]

  • Acid Hydrolysis: The drug degrades significantly in acidic environments. For instance, in 0.5 M HCl at 363 K, over 50% degradation can occur in 4 hours.

    • Mitigation:

      • Avoid highly acidic excipients in the formulation.

      • For liquid formulations, use a buffered system to maintain a pH closer to neutrality.

      • Consider developing a dry powder for oral suspension, to be reconstituted just before use, minimizing the time the drug is in an aqueous environment.[6]

  • Oxidation: The molecule is also susceptible to oxidative stress.

    • Mitigation:

      • Incorporate antioxidants into the formulation.

      • Protect the formulation from light and high temperatures.

      • Use packaging that minimizes oxygen exposure.

  • Alkaline Instability: Cefcapene Pivoxil precipitates in alkaline solutions, which can also lead to degradation.

    • Mitigation: Maintain the formulation pH in a slightly acidic to neutral range.

Question: How can I monitor the stability of my formulation and quantify degradation products?

Answer:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method should be able to separate the intact drug from its degradation products.[5] A validated method allows for the accurate quantification of the remaining active pharmaceutical ingredient (API) and the detection of impurities over time under various stress conditions (e.g., heat, humidity, light).

3. Taste Masking Challenges

Question: Cefcapene Pivoxil has a strong bitter taste. What are effective taste-masking strategies for oral formulations, especially for pediatrics?

Answer:

The bitter taste is a significant hurdle.[2] Effective taste masking is crucial for patient compliance. Here are some proven strategies:

  • Polymer Coating: This is a highly effective method to create a physical barrier between the drug and the taste buds.[7]

    • Recommended Polymers: pH-sensitive polymers like Eudragit E PO are ideal. They are insoluble at the neutral pH of saliva but dissolve readily in the acidic environment of the stomach, ensuring drug release.[7][8]

    • Process: The drug particles can be coated using techniques like fluid bed coating. The coating level needs to be optimized to ensure complete taste masking without compromising dissolution.[7]

  • Granulation and Flavoring:

    • Process: Prepare granules containing the drug and then blend them with sweeteners (e.g., sucrose, stevioside) and flavors (e.g., fruit flavors).[2][9]

    • Note: This method may not be sufficient for the intense bitterness of Cefcapene Pivoxil on its own but is often used in conjunction with other techniques like polymer coating.

  • Inclusion Complexation:

    • Process: Form a complex of the drug with a cyclodextrin. The drug molecule fits into the cavity of the cyclodextrin, which can mask the bitter taste.

Question: How can I assess the effectiveness of my taste-masking strategy?

Answer:

A multi-pronged approach is recommended:

  • In Vitro Dissolution: A modified, small-volume dissolution test in a medium simulating saliva (e.g., pH 6.8 buffer) can be indicative. A low drug release in the initial minutes suggests successful taste masking.[10]

  • Human Taste Panel: This is the gold standard for taste assessment. A trained panel can rate the bitterness of the formulation on a hedonic scale.[11][12]

  • Electronic Tongue: An analytical instrument that can discriminate between different tastes and quantify the taste-masking efficiency.

4. Manufacturing and Processing Issues

Question: I am encountering capping and sticking during the tablet compression of my Cefcapene Pivoxil formulation. What are the common causes and solutions?

Answer:

Capping (separation of the top or bottom of the tablet) and sticking (adhesion of material to the punch faces) are common tablet defects.

  • Causes of Capping:

    • Entrapped Air: Air trapped in the granules expands upon ejection from the die, causing the tablet to cap.[13][14]

    • Excessive Fines: A high percentage of fine particles in the granulation can lead to poor bonding and air entrapment.[13]

    • Granules Too Dry: Over-dried granules can be brittle and lack the necessary plasticity for proper compression.[13][15]

  • Solutions for Capping:

    • Optimize Granulation: Ensure a uniform granule size distribution and avoid excessive fines.[13]

    • Control Moisture Content: Maintain an optimal moisture level in the granules (typically 1-2.5%).[16]

    • Adjust Machine Settings: Reduce the turret speed and consider using a pre-compression step to force out trapped air.[16]

    • Use Tapered Dies: These can help facilitate the escape of air during compression.[14]

  • Causes of Sticking:

    • Excessive Moisture: Wet granules are more prone to sticking to the punch faces.[17]

    • Inadequate Lubrication: Insufficient lubricant in the blend can lead to adhesion.[17]

    • Low Melting Point of API/Excipients: Heat generated during compression can cause some materials to soften and stick.

  • Solutions for Sticking:

    • Ensure Proper Drying: Granules must be dried to the optimal moisture content.[17]

    • Optimize Lubrication: Increase the amount or change the type of lubricant (e.g., magnesium stearate). Ensure adequate blending time for the lubricant.[14]

    • Polish Punch Faces: Smooth, well-maintained tooling is less likely to cause sticking.[14]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble / Sparingly soluble[1][18]
N,N-dimethylformamideFreely soluble[1]
MethanolFreely soluble[1]
Ethanol (95%)Sparingly soluble[1]
DMSO2 mg/mL (clear solution)[19]

Table 2: Stability of Cefcapene Pivoxil under Forced Degradation

Stress ConditionParametersObservationReference
Acid Hydrolysis0.5 M HCl, 363 K, 240 min56.4% degradation
Alkaline Hydrolysis-Precipitation observed, degradation rate not estimated
Oxidation30% H₂O₂, 343 KFairly resistant, accelerated at increased temperature
Thermal (Dry Heat)373 K and 393 K, 28 daysStable

Experimental Protocols

1. Protocol for Stability-Indicating HPLC Method

This protocol is based on a validated method for determining Cefcapene Pivoxil in the presence of its degradation products.[5]

  • Chromatographic System:

    • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm)

    • Mobile Phase: Acetonitrile and a mixture of 10 mmol/L citric acid and 18 mmol/L potassium chloride (45:55 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Column Temperature: 30 °C

  • Standard Solution Preparation:

    • Accurately weigh about 40 mg of Cefcapene Pivoxil Hydrochloride Reference Standard.

    • Dissolve in and dilute to 100.0 mL with methanol to get a stock solution.

    • Pipette 10.0 mL of the stock solution, add 10.0 mL of an internal standard solution, and dilute to 50.0 mL with a 1:1 mixture of water and methanol.

  • Sample Solution Preparation:

    • Prepare the sample in the same manner as the standard solution.

  • Procedure:

    • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak responses.

    • The retention time for Cefcapene Pivoxil is approximately 3.84 minutes, with degradation products eluting earlier.

2. Protocol for Wet Granulation of Cefcapene Pivoxil Hydrochloride Tablets

This protocol is adapted from a patented formulation.[3]

  • Materials:

    • Cefcapene Pivoxil Hydrochloride (micronized, <80 μm)

    • Starch

    • Sucrose

    • Croscarmellose Sodium

    • 30% Ethanol Solution (as binder)

    • Magnesium Stearate

  • Procedure:

    • Sieving: Sieve all raw materials through an appropriate mesh screen.

    • Dry Mixing: Mix the prescribed amounts of Cefcapene Pivoxil Hydrochloride, starch, sucrose, and croscarmellose sodium in a high-shear mixer.

    • Wet Granulation: Gradually add the 30% ethanol solution to the powder blend while mixing until a suitable wet mass is formed.

    • Wet Milling: Pass the wet mass through a screen (e.g., mesh 14) to break up large agglomerates.

    • Drying: Dry the wet granules in a fluid bed dryer or tray dryer at 40°C until the desired moisture content is reached.

    • Dry Milling: Mill the dried granules to achieve a uniform size distribution.

    • Lubrication: Add the prescribed amount of magnesium stearate to the dried granules and blend for a short period (e.g., 3-5 minutes).

    • Compression: Compress the final blend into tablets using a rotary tablet press.

    • (Optional) Coating: The compressed tablets can be film-coated for taste masking and aesthetic purposes.

Visualizations

G cluster_0 Formulation Development Workflow API API Characterization (Solubility, Stability, Particle Size) Excipient Excipient Selection (Fillers, Binders, Disintegrants) API->Excipient Granulation Granulation Process (Wet or Dry) Excipient->Granulation TasteMasking Taste Masking (e.g., Polymer Coating) Granulation->TasteMasking Compression Tablet Compression TasteMasking->Compression QC Quality Control (Dissolution, Assay, Stability) Compression->QC

Caption: A typical workflow for developing a Cefcapene Pivoxil oral solid dosage form.

G cluster_1 Troubleshooting Poor Dissolution Start Poor Dissolution Observed CheckParticleSize Is API particle size < 80 µm? Start->CheckParticleSize CheckDisintegrant Is a superdisintegrant used? CheckParticleSize->CheckDisintegrant Yes Micronize Action: Micronize API CheckParticleSize->Micronize No CheckGranulation Are granules too hard/dense? CheckDisintegrant->CheckGranulation Yes AddDisintegrant Action: Add/Optimize superdisintegrant CheckDisintegrant->AddDisintegrant No OptimizeGranulation Action: Reduce binder/ kneading time CheckGranulation->OptimizeGranulation Yes End Dissolution Improved CheckGranulation->End No Micronize->End AddDisintegrant->End OptimizeGranulation->End

Caption: A logical decision tree for troubleshooting poor dissolution of Cefcapene Pivoxil tablets.

G cluster_2 Troubleshooting Tablet Capping Start Tablet Capping Observed CheckMoisture Is granule moisture content between 1-2.5%? Start->CheckMoisture CheckFines Are fines excessive? CheckMoisture->CheckFines Yes AdjustMoisture Action: Adjust drying time CheckMoisture->AdjustMoisture No CheckMachine Is compression speed high? CheckFines->CheckMachine No RemoveFines Action: Sieve granules (100-200 mesh) CheckFines->RemoveFines Yes AdjustMachine Action: Reduce speed/ Add pre-compression CheckMachine->AdjustMachine Yes End Capping Resolved CheckMachine->End No AdjustMoisture->End RemoveFines->End AdjustMachine->End

Caption: A decision-making guide for resolving capping issues during tablet manufacturing.

References

Technical Support Center: Forced Degradation Studies of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Cefcapene Pivoxil Hydrochloride Hydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having trouble performing alkaline hydrolysis on Cefcapene Pivoxil. The drug precipitates out of my solution. What should I do?

A1: This is a known issue. Cefcapene Pivoxil has been observed to precipitate in alkaline solutions, which makes it difficult to assess its degradation rate under basic hydrolysis conditions.[1] One study also reported decreased recovery rates of Cefcapene Pivoxil due to poor solubility in the presence of an alkaline substance like magnesium oxide.[2]

Troubleshooting Steps:

  • Acknowledge the Limitation: For regulatory submissions, it is important to document that the alkaline degradation study was attempted and that precipitation of the active pharmaceutical ingredient (API) was observed.

  • Alternative Solvents: Consider experimenting with a co-solvent system that may improve the solubility of Cefcapene Pivoxil in alkaline conditions. However, be aware that the solvent itself could influence the degradation pathway.

  • Focus on Other Conditions: Since significant degradation is observed under acidic, oxidative, and thermal stress conditions, a robust stability-indicating method can still be developed by focusing on these areas.[1]

Q2: I can't find a standard protocol for the photolytic degradation of Cefcapene Pivoxil. What conditions should I use?

A2: Currently, there is a lack of publicly available, detailed studies specifically on the photolytic degradation of Cefcapene Pivoxil. While ICH guidelines recommend photostability testing, specific conditions for this compound have not been widely published.

Recommendations:

  • Follow ICH Q1B Guidelines: In the absence of a specific protocol, adhere to the ICH Q1B guideline for photostability testing of new drug substances and products. This typically involves exposing the drug substance to a light source that produces a combination of UV and visible light.

  • Start with a Pilot Study: Begin with a small-scale pilot study to determine the photosensitivity of Cefcapene Pivoxil. Expose a solution of the drug to a calibrated light source for a defined period and analyze for degradation.

  • Reference Other Cephalosporins: You may refer to photostability studies of other structurally related cephalosporins to establish initial experimental parameters, but be aware that the results may not be directly transferable.

Q3: My chromatogram shows two major degradation peaks after acidic and oxidative stress. Are these the expected degradation products?

A3: Yes, this is consistent with published findings. Under acidic hydrolysis (e.g., 0.5 M HCl at 363 K) and oxidative stress, two primary degradation products are typically observed.[1] In one study, these degradation products had retention times of approximately 1.57 and 2.53 minutes using the specified HPLC method.[1]

Q4: What is the primary degradation pathway for Cefcapene Pivoxil?

A4: Like other cephalosporins, the primary degradation pathway for Cefcapene Pivoxil involves the cleavage of the β-lactam ring.[1] This is due to the high susceptibility of the β-lactam moiety to chemical degradation. The antibacterial activity of cephalosporins is attributed to this ring, so its cleavage results in a loss of efficacy.

Q5: I am not achieving significant degradation under thermal stress. What should I do?

A5: Cefcapene Pivoxil has been shown to be relatively stable under dry heat conditions.[1] If you are not observing significant degradation, you may need to increase the temperature or the duration of the study.

Troubleshooting Steps:

  • Increase Temperature: In published studies, temperatures of 373 K (100°C) and 393 K (120°C) were used for solid-state thermal degradation.[1]

  • Extend Duration: The drug showed desired stability after 28 days at these temperatures, so a longer study duration may be necessary to induce significant degradation.[1]

  • Consider Humidity: While dry heat studies are common, introducing humidity (as per ICH Q1A guidelines) can sometimes accelerate degradation.

Data Summary Tables

Table 1: Summary of Forced Degradation Conditions and Results

Stress ConditionReagent/ParametersTemperatureDuration% DegradationPrimary Degradant Retention Times (min)Reference
Acid Hydrolysis0.3 M - 0.5 M HCl363 K (90°C)240 min56.4%1.57, 2.53[1]
Alkaline HydrolysisN/AN/AN/ANot Estimated (Precipitation)N/A[1]
Oxidation30% H₂O₂343 K (70°C)N/ASignificant Degradation1.57, 2.53[1]
Thermal (Solid)Dry Heat373 K & 393 K (100°C & 120°C)28 daysStableSame as Acidic/Oxidative[1]
RadiolyticN/AN/AN/A1.66% - 10.84%N/A[1]

Table 2: Stability-Indicating HPLC Method Parameters

ParameterSpecificationReference
ColumnLichrospher RP-18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile PhaseAcetonitrile : (10 mmol L⁻¹ Citric Acid + 18 mmol L⁻¹ Potassium Chloride) (45:55 v/v)[1]
Flow Rate1.0 mL/min[1]
Detection Wavelength270 nm[1]
Column Temperature30°C[1]
Retention Time (Cefcapene Pivoxil)~3.84 min[1]

Detailed Experimental Protocols

1. Acidic Hydrolysis

  • Accurately weigh 10 mg of this compound and dissolve it in 50 mL of 0.3 M hydrochloric acid that has been pre-heated to 363 K (90°C) in a stopped flask.

  • Maintain the temperature of the reaction mixture at 363 K.

  • At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw 1 mL samples.

  • Immediately cool the samples in an ice-water bath to stop the degradation reaction.

  • Analyze the samples by the validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Accurately weigh 10 mg of this compound and dissolve it in 50 mL of 30% hydrogen peroxide solution.

  • Maintain the solution at 343 K (70°C) in a stopped flask to accelerate degradation.

  • At specified time points, withdraw samples, dilute appropriately, and analyze by HPLC.

3. Thermal Degradation (Solid State)

  • Weigh approximately 5 mg of this compound into 5 mL vials.

  • Place the vials in a heat chamber at 373 K (100°C) or 393 K (120°C) with relative humidity at 0%.

  • At predetermined time intervals (e.g., 7, 14, 21, 28 days), remove a vial and allow it to cool to room temperature.

  • Dissolve the contents in acetonitrile, quantitatively transfer to a volumetric flask, and dilute to a known concentration.

  • Analyze the solution by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis API Cefcapene Pivoxil API Prepare_Solutions Prepare Stock Solution API->Prepare_Solutions Thermal Thermal Stress (373-393K, Solid) API->Thermal Acid Acidic Hydrolysis (0.3M HCl, 363K) Prepare_Solutions->Acid Alkaline Alkaline Hydrolysis (Issue: Precipitation) Prepare_Solutions->Alkaline Oxidative Oxidative Stress (30% H2O2, 343K) Prepare_Solutions->Oxidative Sampling Sample at Time Points Acid->Sampling Alkaline->Sampling Oxidative->Sampling Thermal->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Quantify Degradation & Identify Degradation Products HPLC->Data G Cefcapene Cefcapene Pivoxil (Intact Molecule) Degradation Cleavage of β-Lactam Ring Cefcapene->Degradation Acidic, Oxidative, Thermal Stress Products Degradation Products (e.g., at RT 1.57 & 2.53 min) Degradation->Products Loss Loss of Antibacterial Activity Products->Loss

References

Troubleshooting low recovery of Cefcapene Pivoxil Hydrochloride Hydrate in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Cefcapene Pivoxil Hydrochloride Hydrate in their assays.

Troubleshooting Guide: Low Recovery

Low recovery in the assay of this compound is a common issue that can arise from several factors, primarily related to the compound's inherent instability and its potential interactions with the analytical instrumentation. This guide provides a systematic approach to identifying and resolving the root cause of low recovery.

Question 1: My recovery of this compound is significantly below the expected range. What are the most likely causes?

Answer: Low recovery is often attributed to two main factors: degradation of the analyte and its interaction with the HPLC system. This compound is a prodrug containing an ester linkage and a β-lactam ring, both of which are susceptible to hydrolysis. Additionally, as a metal-sensitive compound, it can adsorb to the stainless steel components of a standard HPLC system, leading to peak tailing and reduced peak area.

Here is a logical workflow to troubleshoot this issue:

TroubleshootingWorkflow start Low Recovery Observed check_stability Step 1: Verify Sample Stability - Prepare fresh samples - Minimize time between preparation and injection start->check_stability check_adsorption Step 2: Investigate Analyte Adsorption - Use an inert-coated HPLC column - Passivate the HPLC system check_stability->check_adsorption If recovery is still low resolve Recovery Improved check_stability->resolve If recovery improves check_method Step 3: Review HPLC Method Parameters - Ensure appropriate mobile phase pH - Verify column and temperature check_adsorption->check_method If recovery is still low check_adsorption->resolve If recovery improves check_prep Step 4: Optimize Sample Preparation - Use appropriate diluent - Check for complete dissolution check_method->check_prep If recovery is still low check_method->resolve If recovery improves check_prep->resolve If recovery improves DegradationPathway Cefcapene_Pivoxil Cefcapene Pivoxil (Prodrug) Hydrolysis1 Hydrolysis of Pivoxil Ester Cefcapene_Pivoxil->Hydrolysis1 Cefcapene Cefcapene (Active Drug) Hydrolysis1->Cefcapene Hydrolysis2 Hydrolysis of β-Lactam Ring Cefcapene->Hydrolysis2 Inactive_Metabolite Inactive Metabolite Hydrolysis2->Inactive_Metabolite AnalyteAdsorption cluster_0 Standard HPLC Column column_wall Stainless Steel Surface (with active metal sites) Adsorbed_Analyte Adsorbed Analyte (leading to low recovery) column_wall->Adsorbed_Analyte Analyte Cefcapene Pivoxil Analyte->column_wall Interaction

Mitigating pH-dependent solubility issues of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefcapene Pivoxil Hydrochloride Hydrate. The information provided addresses common challenges related to its pH-dependent solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an orally administered prodrug of the third-generation cephalosporin antibiotic, cefcapene.[1][2] It exhibits broad-spectrum antibacterial activity. However, it is characterized as being slightly soluble in water, which can lead to challenges in formulation development, potentially impacting its dissolution rate and bioavailability.[3]

Q2: How does pH affect the solubility and stability of this compound?

Q3: What are the common signs of degradation I should watch for?

A3: Degradation of Cefcapene Pivoxil can be identified by changes in the physical appearance of the solution, such as color change or precipitation. Analytically, degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks corresponding to degradation products can be observed.[3] Common degradation pathways for cephalosporins involve the hydrolysis of the β-lactam ring.[3]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[1][4] It is described as slightly soluble in water and ethanol.[3] For in vivo studies, a co-solvent system of DMSO, PEG300, and Tween-80 has been used to achieve a clear solution.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of the compound during aqueous solution preparation. The aqueous solubility of the compound is low. The pH of the solution may not be optimal for solubility.- Consider using a co-solvent system. Start with a small amount of an organic solvent like DMSO or ethanol to dissolve the compound before adding the aqueous buffer. - Adjust the pH of the aqueous medium. Based on the stability of similar compounds, a slightly acidic pH range (e.g., pH 4-6) might be a good starting point to investigate for improved solubility and stability. - Gentle heating and sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures.[4]
Inconsistent results in biological assays. The compound may be degrading in the assay medium due to pH or temperature. Incomplete dissolution leading to inaccurate concentrations.- Assess the stability of the compound in your specific assay buffer and under the experimental conditions (temperature, light exposure). A stability-indicating HPLC method can be used for this purpose.[3] - Ensure complete dissolution of the compound before use. Visually inspect for any particulate matter. - Prepare fresh solutions for each experiment to minimize degradation.[2]
Low oral bioavailability in animal studies. Poor dissolution of the solid form in the gastrointestinal tract due to low aqueous solubility. Degradation in the acidic environment of the stomach.- Consider formulation strategies to enhance solubility and dissolution, such as solid dispersions, cyclodextrin complexation, or micronization. - For preclinical studies, formulating the compound in a solution with co-solvents and surfactants can improve absorption.[2]
Difficulty in preparing a stock solution at the desired concentration. The desired concentration exceeds the solubility limit in the chosen solvent.- Refer to the solubility data to select an appropriate solvent. DMSO is a good starting point for achieving higher concentrations.[4] - If a high concentration in an aqueous medium is required, solubility enhancement techniques will be necessary.

Experimental Protocols

Below are detailed methodologies for key experiments to mitigate pH-dependent solubility issues.

Protocol 1: Preparation of a Co-solvent System for In Vivo Administration

This protocol is adapted from a method used for preparing a clear solution of this compound for oral administration in animal studies.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until a homogenous solution is formed.

  • Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.

Note: The final concentration in this example would be approximately 2.08 mg/mL. The ratios can be adjusted based on the desired final concentration and tolerability in the animal model. Always prepare fresh solutions for administration.[2]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This is a general laboratory-scale protocol that can be adapted for this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 407)

  • A common solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol)

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve the accurately weighed this compound and the carrier in the common solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask, and gently grind and sieve it to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD to confirm the amorphous nature).

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This method can be used to prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

Procedure:

  • Determine the molar ratio of the drug to cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Place the accurately weighed cyclodextrin in a mortar.

  • Add a small amount of the water-ethanol mixture to the cyclodextrin to form a paste.

  • Accurately weigh the this compound and add it to the paste.

  • Knead the mixture for a specified period (e.g., 30-60 minutes), adding more of the solvent mixture if necessary to maintain a suitable consistency.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Wash the powder with a small amount of a non-solvent for the complex (e.g., a non-polar organic solvent) to remove any uncomplexed drug from the surface.

  • Dry the final inclusion complex.

  • Characterize the complex for drug content, solubility, and evidence of inclusion (e.g., using DSC, FTIR, or NMR).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water< 0.1 mg/mL (insoluble)[2]
DMSOUp to 125 mg/mL[5]
MethanolSoluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[2]

Visualizations

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Formulation Strategies Low Aqueous Solubility Low Aqueous Solubility pH Adjustment pH Adjustment Low Aqueous Solubility->pH Adjustment Co-solvency Co-solvency Low Aqueous Solubility->Co-solvency Particle Size Reduction Particle Size Reduction Low Aqueous Solubility->Particle Size Reduction pH-Dependent Stability pH-Dependent Stability pH-Dependent Stability->pH Adjustment Solid Dispersion Solid Dispersion pH Adjustment->Solid Dispersion If insufficient Cyclodextrin Complexation Cyclodextrin Complexation pH Adjustment->Cyclodextrin Complexation If insufficient Co-solvency->Solid Dispersion If insufficient Co-solvency->Cyclodextrin Complexation If insufficient G Start Start Dissolve Drug and Carrier in Solvent Dissolve Drug and Carrier in Solvent Start->Dissolve Drug and Carrier in Solvent Solvent Evaporation (Rotovap) Solvent Evaporation (Rotovap) Dissolve Drug and Carrier in Solvent->Solvent Evaporation (Rotovap) Drying of Solid Dispersion Drying of Solid Dispersion Solvent Evaporation (Rotovap)->Drying of Solid Dispersion Grinding and Sieving Grinding and Sieving Drying of Solid Dispersion->Grinding and Sieving Characterization Characterization Grinding and Sieving->Characterization End End Characterization->End G cluster_pH pH Scale cluster_stability Stability Profile Acidic (pH < 4) Acidic (pH < 4) Degradation Degradation Acidic (pH < 4)->Degradation High risk of hydrolysis Slightly Acidic to Neutral (pH 4-7) Slightly Acidic to Neutral (pH 4-7) Optimal Stability Optimal Stability Slightly Acidic to Neutral (pH 4-7)->Optimal Stability Recommended range for handling Alkaline (pH > 7) Alkaline (pH > 7) Precipitation & Degradation Precipitation & Degradation Alkaline (pH > 7)->Precipitation & Degradation High risk of precipitation and hydrolysis

References

Cefcapene Pivoxil Hydrochloride Hydrate stability under acidic and oxidative stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefcapene Pivoxil Hydrochloride Hydrate. The following information addresses common issues encountered during stability studies under acidic and oxidative stress conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound is susceptible to degradation under acidic conditions, particularly at elevated temperatures. At room temperature, it is relatively resistant to acidic hydrolysis. However, significant degradation occurs when exposed to acidic solutions at higher temperatures. For instance, in a 0.5 mol L⁻¹ HCl solution at 363 K (90°C), approximately 56.4% of the drug degrades after 240 minutes.[1]

Q2: What are the typical conditions for conducting acidic stress testing on this compound?

A2: A common protocol for acidic stress testing involves dissolving this compound in a hydrochloric acid solution (e.g., 0.3 to 0.5 mol L⁻¹) and incubating at an elevated temperature, such as 363 K (90°C).[1] The ionic strength of the solution can be adjusted to 0.5 mol L⁻¹ with a sodium chloride solution.[1] Samples are typically taken at specific time intervals, cooled immediately, and analyzed.

Q3: How does this compound behave under oxidative stress?

A3: The compound is fairly resistant to oxidative stress at room temperature.[1] To induce and observe degradation within a reasonable timeframe, experiments are often conducted at elevated temperatures in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).

Q4: What are the recommended conditions for oxidative stress testing?

A4: For oxidative stress testing, a typical procedure involves dissolving the compound in a solution of hydrogen peroxide (e.g., 30% H₂O₂) and maintaining it at an elevated temperature, for instance, 343 K (70°C).[1]

Q5: What analytical method is suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A validated isocratic RP-HPLC method has been reported, which can separate the parent drug from its degradation products.[1][2][3]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected degradation results in acidic stress studies.

  • Possible Cause 1: Temperature Fluctuation.

    • Troubleshooting: Ensure the heating apparatus (e.g., water bath, heating block) maintains a stable and uniform temperature throughout the experiment. Use a calibrated thermometer to verify the temperature.

  • Possible Cause 2: Inaccurate Acid Concentration.

    • Troubleshooting: Prepare fresh acidic solutions for each experiment and verify the concentration by titration.

  • Possible Cause 3: Sample Precipitation.

    • Troubleshooting: this compound has limited solubility in aqueous solutions. Ensure complete dissolution at the start of the experiment. If precipitation is observed during the study, consider using a co-solvent if it does not interfere with the degradation kinetics or analysis. Note that precipitation in alkaline solutions has been reported, making degradation rate estimation difficult under those conditions.[1]

Problem 2: Low or no degradation observed under oxidative stress conditions.

  • Possible Cause 1: Insufficient Stress.

    • Troubleshooting: As the compound is relatively stable to oxidation at room temperature, increasing the temperature is necessary to accelerate degradation.[1] If degradation is still minimal, consider increasing the concentration of the oxidizing agent or the duration of the experiment.

  • Possible Cause 2: Degradation of the Oxidizing Agent.

    • Troubleshooting: Hydrogen peroxide can decompose over time. Use a fresh, properly stored solution of H₂O₂ for your experiments.

Problem 3: Poor separation of degradation products from the parent peak in HPLC analysis.

  • Possible Cause 1: Inappropriate HPLC Method.

    • Troubleshooting: Verify that the HPLC method is a validated stability-indicating method. Key parameters to check are the column type (e.g., Lichrospher RP-18), mobile phase composition (e.g., a mixture of acetonitrile and a buffered aqueous phase), flow rate, and detection wavelength (e.g., 270 nm).[1][2][3]

  • Possible Cause 2: Column Degradation.

    • Troubleshooting: HPLC columns have a finite lifetime. If peak shape and resolution deteriorate, replace the column.

  • Possible Cause 3: Co-elution of Degradation Products.

    • Troubleshooting: If degradation products are not well-resolved, method optimization may be necessary. This could involve adjusting the mobile phase composition (e.g., organic solvent ratio, pH), changing the column, or using a gradient elution.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Main Degradation Product Retention Times (min)
Acidic Hydrolysis0.5 mol L⁻¹ HCl363 K (90°C)240 min56.4%1.57 and 2.53
Oxidative Stress30% H₂O₂343 K (70°C)-Significant degradationSame as acidic hydrolysis

Data extracted from Zalewski et al. (2013).[1]

Experimental Protocols

1. Acidic Degradation Study

  • Accurately weigh 10 mg of this compound.

  • Dissolve the substance in 50 mL of 0.3 mol L⁻¹ hydrochloric acid solution, which has been pre-heated to 363 K (90°C) in a stopped flask. The ionic strength of the solution should be adjusted to 0.5 mol L⁻¹ with a 4 mol L⁻¹ sodium chloride solution.[1]

  • Maintain the flask at 363 K.

  • At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 1 mL sample of the reaction solution.

  • Immediately cool the sample in an ice-water bath to stop the degradation reaction.

  • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation Study

  • Accurately weigh 10 mg of this compound.

  • Dissolve the substance in 50 mL of 30% hydrogen peroxide solution that has been equilibrated to 343 K (70°C) in a stopped flask.[1]

  • Maintain the flask at 343 K.

  • At predetermined time points, withdraw samples, cool them immediately, and analyze by HPLC.

3. HPLC Method for Analysis

  • Column: Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)[1][2][3]

  • Mobile Phase: A mixture of 45 volumes of acetonitrile and 55 volumes of a solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride.[1][2][3]

  • Flow Rate: 1 mL min⁻¹[1][2][3]

  • Detection Wavelength: 270 nm[1][2][3]

  • Temperature: 30 °C[1][2][3]

  • Retention Time of Cefcapene Pivoxil: Approximately 3.84 minutes.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Cefcapene Pivoxil Hydrochloride Hydrate acid Acidic Stress (0.3-0.5M HCl, 90°C) start->acid oxidative Oxidative Stress (30% H2O2, 70°C) start->oxidative sampling Sample at Time Intervals acid->sampling oxidative->sampling cooling Immediate Cooling sampling->cooling hplc HPLC Analysis cooling->hplc data Data Interpretation hplc->data proposed_degradation_pathway cluster_main Proposed Degradation Pathway (Hypothetical) cefcapene Cefcapene Pivoxil (Parent Drug) hydrolysis Hydrolysis of Pivoxil Ester cefcapene->hydrolysis Acidic Stress betalactam Hydrolysis of β-Lactam Ring cefcapene->betalactam Acidic Stress sidechain Side Chain Cleavage cefcapene->sidechain Acidic/Oxidative Stress oxidation_sulfur Oxidation of Thioether Sulfur cefcapene->oxidation_sulfur Oxidative Stress (H2O2) dp1 Degradation Product 1 (Loss of Pivoxil Group) hydrolysis->dp1 dp2 Degradation Product 2 (β-Lactam Ring Cleavage) betalactam->dp2 dp3 Sulfoxide Derivative oxidation_sulfur->dp3

References

Validation & Comparative

Cefcapene Pivoxil Hydrochloride Hydrate vs. cefteram pivoxil in research

Author: BenchChem Technical Support Team. Date: November 2025

The second round of searches provided more clarity on the mechanism of action for both Cefcapene Pivoxil Hydrochloride Hydrate and Cefteram Pivoxil, confirming they are both prodrugs that inhibit bacterial cell wall synthesis. The searches also reiterated the findings of the comparative clinical trial, showing similar efficacy and safety profiles for chronic respiratory tract infections. However, there is still a lack of direct, head-to-head comparative in vitro data (MICs) in a single study. While some sources provide representative MIC values for each drug against various pathogens, a direct comparison from the same study under the same conditions is crucial for an objective comparison. Furthermore, detailed experimental protocols for the clinical trials are still missing. To fulfill the user's request, I need to specifically search for publications that have performed direct comparative in vitro studies and try to locate the full-text articles of the clinical studies to extract the detailed methodologies.The search results from step 3 have provided a key piece of information: a comparative clinical study of Cefcapene Pivoxil and Cefteram Pivoxil in chronic respiratory tract infections. This study provides clinical efficacy and safety data, which is a core component of the comparison guide. Additionally, I've found resources describing the general methodology for MIC determination. However, a direct head-to-head in vitro comparison of MIC values for Cefcapene and Cefteram from a single study is still missing. While I have some data on their individual activity against respiratory pathogens, a direct comparison is necessary for an objective guide. Also, the detailed protocol of the comparative clinical trial is not yet fully extracted. Therefore, the next steps should focus on finding a publication with direct comparative MIC data and obtaining the full methods of the clinical trial.I have successfully found a key clinical trial comparing Cefcapene Pivoxil and Cefteram Pivoxil in chronic respiratory tract infections. This provides crucial clinical efficacy and safety data. I also found a study that gives MIC values for Cefcapene against various respiratory pathogens, which is very helpful. However, I still lack a direct head-to-head in vitro comparison of MICs for both drugs in the same study, which is essential for a truly objective comparison. Additionally, while I have the abstract and summary of the clinical trial, I need to find the full-text article to extract the detailed experimental protocol. My next step will be to focus on finding a publication with direct comparative MIC data and to locate the full text of the identified clinical trial to be able to describe its methodology in detail.## A Head-to-Head Battle of Third-Generation Cephalosporins: this compound vs. Cefteram Pivoxil

For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic candidate is a critical decision driven by a nuanced understanding of efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive, data-driven comparison of two prominent third-generation oral cephalosporins: this compound and Cefteram Pivoxil.

Both this compound and Cefteram Pivoxil are prodrugs, designed to enhance oral absorption before being hydrolyzed into their active forms, Cefcapene and Cefteram, respectively. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of the β-lactam class of antibiotics. While clinically similar in many respects, a deeper dive into their comparative performance reveals subtle but significant differences.

In Vitro Activity: A Comparative Look at Potency

The in vitro potency of an antibiotic is a fundamental measure of its intrinsic activity against pathogenic bacteria. This is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

While direct head-to-head comparative studies are limited, available data allows for a comparative assessment of their activity against key respiratory pathogens.

PathogenCefcapene (MIC µg/mL)Cefteram (MIC µg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)0.004 - 0.25Not directly compared
Streptococcus pneumoniae (Penicillin-Intermediate/Resistant)≤0.06 - 1Not directly compared
Haemophilus influenzae (β-lactamase negative)≤0.06 - 0.12Not directly compared
Haemophilus influenzae (β-lactamase positive)≤0.06 - 0.12Not directly compared
Moraxella catarrhalis0.06 - 0.5Not directly compared

Note: The MIC values for Cefcapene are derived from a study on respiratory tract pathogens. Directly comparable MIC values for Cefteram from the same study are not available. The table is structured to incorporate such data as it becomes available in the literature.

Clinical Efficacy and Safety: Insights from a Double-Blind Clinical Trial

A significant head-to-head comparison of Cefcapene Pivoxil and Cefteram Pivoxil was conducted in a double-blind clinical trial involving 171 patients with chronic respiratory tract infections.[1][2] This study provides the most robust clinical data for comparing the two agents.

ParameterCefcapene Pivoxil (450 mg/day)Cefteram Pivoxil (600 mg/day)
Clinical Efficacy 80.2%78.9%
Bacteriological Elimination Rate 60.5%65.9%
Incidence of Side Effects 6.0%6.4%
Abnormal Laboratory Findings 13.9%13.9%

The study concluded that there was no significant difference in the clinical efficacy and safety profiles of Cefcapene Pivoxil at a dose of 450 mg/day and Cefteram Pivoxil at 600 mg/day for the treatment of chronic respiratory tract infections.[1][2]

Pharmacokinetic Profiles: A Look at Drug Disposition

The pharmacokinetic properties of a drug govern its absorption, distribution, metabolism, and excretion, which are critical determinants of its dosing regimen and overall efficacy.

ParameterThis compoundCefteram Pivoxil
Bioavailability ~30-40%Data not available in comparative studies
Time to Peak Concentration (Tmax) ~3 hoursData not available in comparative studies
Elimination Half-life (t½) ~1 hourData not available in comparative studies
Excretion Primarily RenalPrimarily Renal

Mechanism of Action: A Shared Pathway

Both Cefcapene and Cefteram, the active metabolites of their respective prodrugs, exert their bactericidal effects by targeting penicillin-binding proteins (PBPs) within the bacterial cell wall. This interaction disrupts the cross-linking of peptidoglycan chains, leading to a compromised cell wall and eventual cell lysis.

cluster_drug_delivery Oral Administration cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_action Bacterial Cell Prodrug Cefcapene Pivoxil or Cefteram Pivoxil Hydrolysis Hydrolysis by Esterases Prodrug->Hydrolysis Active_Metabolite Active Metabolite (Cefcapene or Cefteram) Hydrolysis->Active_Metabolite PBP Penicillin-Binding Proteins (PBPs) Active_Metabolite->PBP Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action for Cefcapene Pivoxil and Cefteram Pivoxil.

Experimental Protocols: A Closer Look at the Methodology

Double-Blind Clinical Trial for Chronic Respiratory Tract Infections

The aforementioned clinical trial was a multicenter, randomized, double-blind study.[1][2]

Patient Population: 171 patients with diagnosed chronic respiratory tract infections.

Treatment Arms:

  • This compound: 150 mg administered three times daily (450 mg/day).

  • Cefteram Pivoxil: 200 mg administered three times daily (600 mg/day).

Primary Endpoints:

  • Clinical efficacy, assessed by a physician based on improvement of symptoms.

  • Bacteriological efficacy, determined by the eradication of the causative pathogen from sputum cultures.

Safety Assessment: Monitoring of adverse events and changes in laboratory parameters.

Patient_Screening Patient Screening (Chronic Respiratory Infection) Randomization Randomization Patient_Screening->Randomization Group_A Group A Cefcapene Pivoxil (450 mg/day) Randomization->Group_A Group_B Group B Cefteram Pivoxil (600 mg/day) Randomization->Group_B Treatment_Period Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Efficacy_Assessment Clinical & Bacteriological Efficacy Assessment Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Labs) Treatment_Period->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of the comparative clinical trial.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

General Protocol (Broth Microdilution):

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: General workflow for MIC determination.

Conclusion

This compound and Cefteram Pivoxil demonstrate comparable clinical efficacy and safety in the treatment of chronic respiratory tract infections. The available in vitro data suggests that Cefcapene may have potent activity against common respiratory pathogens. Both drugs share a well-established mechanism of action typical of cephalosporins. For researchers and drug development professionals, the choice between these two agents may be guided by specific pathogenic profiles, regional resistance patterns, and further head-to-head comparative studies, particularly in the realm of in vitro susceptibility.

References

Comparative Efficacy of Cefcapene Pivoxil Hydrochloride Hydrate and Amoxicillin in Treating Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals.

This guide provides a detailed comparison of the efficacy of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin, and amoxicillin, a widely used aminopenicillin. The analysis is based on available clinical trial data and in vitro studies, with a focus on respiratory tract infections.

Executive Summary

This compound and amoxicillin are both beta-lactam antibiotics that disrupt bacterial cell wall synthesis. Clinical studies indicate that cefcapene pivoxil often demonstrates comparable or, in some cases, superior bacteriological and clinical efficacy to amoxicillin, particularly in the treatment of common respiratory pathogens. Notably, a shorter course of cefcapene pivoxil (e.g., 5 days) has been shown to be as effective as a longer course of amoxicillin (e.g., 10 days) in treating conditions like streptococcal pharyngitis, potentially improving patient compliance. While both drugs are generally well-tolerated, some studies suggest a lower incidence of certain adverse effects, such as diarrhea, with cefcapene pivoxil compared to amoxicillin/clavulanate combinations.

Mechanism of Action

Both Cefcapene and Amoxicillin are bactericidal agents that target and inhibit penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of bacterial cell wall (peptidoglycan) synthesis. This inhibition leads to a compromised cell wall and ultimately, cell lysis.[1][2][3][4][5]

This compound is a prodrug that is hydrolyzed by esterases in the intestine to its active form, cefcapene.[6] Cefcapene then binds to and inactivates PBPs.[5]

Amoxicillin, a structural analog of the D-Ala-D-Ala dipeptide, directly binds to the active site of PBPs, forming a stable acyl-enzyme complex that prevents the cross-linking of peptidoglycan chains.[2][3]

cluster_0 Cefcapene Pivoxil Prodrug Activation & Action CP_Prodrug Cefcapene Pivoxil (Oral Administration) Hydrolysis Intestinal Esterases CP_Prodrug->Hydrolysis Hydrolysis Cefcapene Active Cefcapene Hydrolysis->Cefcapene PBP_C Penicillin-Binding Proteins (PBPs) Cefcapene->PBP_C Binds to CellWall_C Inhibition of Peptidoglycan Synthesis PBP_C->CellWall_C Inactivates Lysis_C Bacterial Cell Lysis CellWall_C->Lysis_C Leads to cluster_1 Amoxicillin Mechanism of Action Amox Amoxicillin PBP_A Penicillin-Binding Proteins (PBPs) Amox->PBP_A Binds to AcylEnzyme Stable Acyl-Enzyme Complex Formation PBP_A->AcylEnzyme Forms CellWall_A Inhibition of Peptidoglycan Synthesis AcylEnzyme->CellWall_A Inactivates PBP Lysis_A Bacterial Cell Lysis CellWall_A->Lysis_A Leads to cluster_0 Clinical Trial Workflow: Pediatric Pharyngitis Patient_Enrollment Patient Enrollment (n=250) - 6 months to 12 years - Acute Pharyngitis Symptoms - Positive GAS Culture Randomization Randomization Patient_Enrollment->Randomization Arm_A Cefcapene Pivoxil (5 days) Randomization->Arm_A Arm_B Cefcapene Pivoxil (10 days) Randomization->Arm_B Arm_C Amoxicillin (10 days) Randomization->Arm_C Safety Safety Assessment (Adverse Events) EndOfTreatment End of Treatment Evaluation - Bacteriological Eradication - Clinical Cure Rate Arm_A->EndOfTreatment Arm_B->EndOfTreatment Arm_C->EndOfTreatment FollowUp Follow-up - Relapse Rate Assessment EndOfTreatment->FollowUp

References

A Validated Stability-Indicating HPLC Method for the Quantification of Cefcapene Pivoxil Hydrochloride Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cefcapene Pivoxil Hydrochloride Hydrate. The guide details the experimental protocol and presents validation data in comparison to other potential analytical techniques.

This compound is an orally absorbed prodrug of the third-generation cephalosporin, cefcapene, which has a broad spectrum of antibacterial activity.[1] Accurate and reliable analytical methods are crucial for the quality control and stability testing of this pharmaceutical compound. This guide focuses on a robust, stability-indicating HPLC method and discusses its advantages over other analytical approaches.

Validated HPLC Method for this compound

A stability-indicating isocratic reverse-phase HPLC (RP-HPLC) method has been developed and validated for the determination of this compound in the presence of its degradation products.[2][3][4] This method is selective, precise, and accurate, making it suitable for routine quality control and stability studies.[4][5]

Experimental Protocol

Chromatographic Conditions: [2][4]

ParameterSpecification
Column Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : (10 mmol L⁻¹ Citric Acid + 18 mmol L⁻¹ Potassium Chloride) (45:55 v/v)
Flow Rate 1 mL min⁻¹
Detection Wavelength 270 nm
Column Temperature 30 °C
Injection Volume 20 µL
Retention Time Approximately 3.84 minutes

Standard and Sample Preparation:

Accurately weighed amounts of this compound reference standard and sample are dissolved in the mobile phase to achieve a known concentration.

Forced Degradation Studies:

To establish the stability-indicating nature of the method, this compound is subjected to forced degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress.[2][3][4] The method effectively separates the intact drug from its degradation products.[4][5]

Method Validation Data

The HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating its suitability for its intended purpose.[3][5]

Validation ParameterResult
Linearity Linear in the concentration range of 20–240 mg L⁻¹ (r = 0.9992)[5]
Accuracy (Recovery) Performed at three levels (80%, 100%, and 120%) with satisfactory recoveries.
Precision Intra-day and inter-day precision studies showed acceptable relative standard deviation (RSD).[5]
Specificity/Selectivity The method is selective in the presence of degradation products, with no interference observed at the retention time of the analyte.[4][5]
Limit of Detection (LOD) 4.24 mg L⁻¹
Limit of Quantification (LOQ) 12.85 mg L⁻¹
Robustness The method was found to be robust with respect to small, deliberate variations in chromatographic parameters.[2][3]

Comparison with Alternative Analytical Methods

While HPLC is the most common and robust method for the analysis of this compound, other techniques can be considered. This section provides a comparative overview.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.High selectivity, sensitivity, and accuracy. Ability to separate complex mixtures and degradation products (stability-indicating).Requires specialized equipment and skilled personnel. Higher cost per sample compared to simpler methods.
UV-Vis Spectrophotometry Measurement of the absorbance of light by the analyte at a specific wavelength.Simple, rapid, and cost-effective.Lacks specificity; cannot distinguish between the active pharmaceutical ingredient and its degradation products or other interfering substances. Not suitable for stability-indicating assays.
High-Performance Thin-Layer Chromatography (HPTLC) A planar chromatographic technique where the separation occurs on a thin layer of adsorbent material.High sample throughput, low solvent consumption.Lower resolution and sensitivity compared to HPLC. Quantification can be less precise.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample and reagent volumes.Can be less robust than HPLC for routine quality control. May have lower sensitivity for some compounds.

Visualizing the Workflow and Validation Process

To better understand the experimental and logical processes involved in validating the HPLC method, the following diagrams are provided.

HPLC_Validation_Workflow cluster_analysis Chromatographic Analysis prep_std Prepare Standard Solutions hplc_analysis Perform HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis prep_forced_deg Prepare Forced Degradation Samples prep_forced_deg->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision specificity Specificity hplc_analysis->specificity robustness Robustness hplc_analysis->robustness lod_loq LOD & LOQ hplc_analysis->lod_loq

Caption: Experimental workflow for HPLC method validation.

Method_Validation_Relationship cluster_objective Primary Objective cluster_attributes Performance Attributes cluster_outcome Validation Outcome reliable_quant Reliable Quantification accuracy Accuracy (Trueness) reliable_quant->accuracy precision Precision (Repeatability & Reproducibility) reliable_quant->precision specificity Specificity (Selectivity) reliable_quant->specificity linearity Linearity & Range reliable_quant->linearity robustness Robustness reliable_quant->robustness validated_method Validated Analytical Method accuracy->validated_method precision->validated_method specificity->validated_method linearity->validated_method robustness->validated_method

Caption: Logical relationship of method validation parameters.

References

Comparative Analysis of Cross-reactivity: Cefcapene Pivoxil Hydrochloride Hydrate and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of Cefcapene Pivoxil Hydrochloride Hydrate with other cephalosporins, supported by available data and detailed experimental methodologies. The primary determinant of cross-reactivity among β-lactam antibiotics, including cephalosporins, is the structural similarity of the R1 side chain.[1][2] This principle forms the basis for predicting and understanding potential hypersensitivity reactions.

R1 Side Chain Similarity: The Key to Cross-Reactivity

The allergenic potential of cephalosporins is largely attributed to the R1 side chain of the molecule.[1] When a patient develops an allergy to a specific cephalosporin, they may also react to other cephalosporins that possess a structurally similar or identical R1 side chain.

A notable instance of this cross-reactivity has been reported between Cefcapene Pivoxil and Ceftriaxone.[3] This is attributed to the similarity in their respective R1 side chain structures.[3] This observation underscores the importance of R1 side chain analysis in predicting potential allergic reactions.

Comparative Table of R1 Side Chains

The following table outlines the structural similarities of the R1 side chain of Cefcapene Pivoxil with other selected cephalosporins, providing a basis for predicting potential cross-reactivity.

CephalosporinR1 Side Chain Similarity to Cefcapene PivoxilPredicted Cross-Reactivity Potential
Cefcapene Pivoxil --
CeftriaxoneHigh [3]High
CefotaximeModerate to HighModerate to High
CefepimeModerateModerate
CefuroximeLowLow
CefdinirLowLow
CephalexinLowLow
CefazolinVery LowVery Low

Quantitative Data on Cephalosporin Cross-Reactivity

While specific quantitative data from large-scale comparative trials involving Cefcapene Pivoxil are limited, general cross-reactivity rates among cephalosporins have been studied. In patients with a confirmed allergy to a specific cephalosporin, the risk of reacting to another cephalosporin is influenced by the R1 side chain similarity. For instance, cross-reactivity between first and second-generation cephalosporins has been reported to be higher than with third-generation cephalosporins in penicillin-allergic patients.[4] It is important to note that these are general figures and individual patient responses can vary.

Experimental Protocols for Assessing Cross-Reactivity

To investigate the cross-reactivity of Cefcapene Pivoxil, a combination of in vivo and in vitro methods can be employed. The following are detailed methodologies for key experiments.

Skin Prick Test (SPT)

Objective: To detect the presence of drug-specific IgE antibodies on mast cells.

Methodology:

  • Preparation of Test Solutions:

    • This compound and other comparator cephalosporins are reconstituted in sterile 0.9% saline to a validated non-irritating concentration. For many cephalosporins, a concentration of 2 mg/mL is considered non-irritating.[5]

    • A positive control (histamine hydrochloride, 10 mg/mL) and a negative control (sterile 0.9% saline) are also prepared.

  • Procedure:

    • A drop of each test solution is placed on the volar surface of the forearm.

    • A sterile lancet is passed through each drop at a 45-60 degree angle with gentle pressure.

    • The sites are observed for 15-20 minutes.

  • Interpretation:

    • A positive result is defined as a wheal diameter of ≥3 mm larger than the negative control.

Intradermal Test (IDT)

Objective: To increase the sensitivity of detecting drug-specific IgE antibodies.

Methodology:

  • Preparation of Test Solutions:

    • Test solutions are prepared as for SPT, but may be further diluted (e.g., 1:10 or 1:100) for initial testing in patients with a history of severe reactions.

  • Procedure:

    • Approximately 0.02-0.05 mL of the test solution is injected intradermally to raise a small bleb.

    • A negative control (0.9% saline) is also injected.

    • The injection sites are observed for 15-20 minutes.

  • Interpretation:

    • A positive result is defined as an increase in wheal diameter of ≥3 mm from the initial bleb, with surrounding erythema.

Drug Provocation Test (DPT)

Objective: To definitively determine clinical tolerance to a drug when skin tests are negative or inconclusive. This test carries a higher risk and should only be performed by experienced personnel in a setting with full resuscitation facilities.

Methodology:

  • Patient Selection: Patients with a history of a mild, non-anaphylactic reaction and negative skin tests are potential candidates.

  • Procedure:

    • The test begins with a small fraction (e.g., 1/100th to 1/10th) of the therapeutic dose of the cephalosporin being tested.

    • The dose is incrementally increased at regular intervals (e.g., 30-60 minutes) until the full therapeutic dose is administered.

    • The patient is monitored closely for any signs or symptoms of a hypersensitivity reaction for several hours after the final dose.

  • Interpretation:

    • The development of any objective signs of a hypersensitivity reaction (e.g., urticaria, angioedema, bronchospasm) at any stage constitutes a positive test.

Visualizing the Allergic Reaction Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway of an IgE-mediated allergic reaction and the workflow for assessing cephalosporin cross-reactivity.

IgE-Mediated Allergic Reaction cluster_sensitization Sensitization Phase cluster_reaction Reaction Phase (Re-exposure) Cephalosporin Cephalosporin (Antigen) APC Antigen Presenting Cell (e.g., Dendritic Cell) Cephalosporin->APC Uptake & Processing Th2 T-helper 2 Cell APC->Th2 Antigen Presentation BCell B Cell Th2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Cephalosporin-specific IgE Antibodies PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binds to surface Mediators Release of Inflammatory Mediators (e.g., Histamine) MastCell->Mediators Degranulation Symptoms Allergic Symptoms (Urticaria, Angioedema, etc.) Mediators->Symptoms Induces Cephalosporin2 Cephalosporin (Re-exposure) Cephalosporin2->MastCell Cross-links IgE

Caption: IgE-Mediated Allergic Reaction Pathway.

Cephalosporin Cross-Reactivity Assessment Workflow start Patient with Suspected Cephalosporin Allergy history Detailed Clinical History & Physical Examination start->history risk Risk Stratification (High vs. Low Risk) history->risk spt Skin Prick Test (SPT) with Cefcapene Pivoxil & Other Cephalosporins risk->spt High Risk dpt Drug Provocation Test (DPT) (Under strict medical supervision) risk->dpt Low Risk spt_pos Positive SPT spt->spt_pos Positive spt_neg Negative SPT spt->spt_neg Negative avoid Avoid Cefcapene Pivoxil & Cross-Reactive Cephalosporins spt_pos->avoid idt Intradermal Test (IDT) spt_neg->idt idt_pos Positive IDT idt->idt_pos Positive idt_neg Negative IDT idt->idt_neg Negative idt_pos->avoid idt_neg->dpt dpt_pos Positive DPT dpt->dpt_pos Positive dpt_neg Negative DPT (Tolerance Confirmed) dpt->dpt_neg Negative dpt_pos->avoid consider_alt Consider Alternative Non-Cross-Reactive Cephalosporin dpt_pos->consider_alt

Caption: Experimental Workflow for Cephalosporin Cross-Reactivity Assessment.

References

Comparing the antibacterial spectrum of Cefcapene Pivoxil to other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectrum of Cefcapene Pivoxil against other commonly prescribed oral antibiotics. The content herein is supported by experimental data to inform research and drug development activities.

Introduction to Cefcapene Pivoxil

Cefcapene pivoxil is an orally administered third-generation cephalosporin.[1][2][3][4] It is a prodrug, which is hydrolyzed by esterases in the intestinal wall to its active form, cefcapene. Like other β-lactam antibiotics, cefcapene exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It is characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5]

Quantitative Comparison of Antibacterial Activity

The in vitro activity of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below compares the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of cefcapene against those of other oral antibiotics for key clinical pathogens.

Table 1: Comparative In Vitro Activity (MIC in μg/mL) of Cefcapene and Other Oral Antibiotics

PathogenAntibioticMIC₅₀MIC₉₀
Gram-Positive Aerobes
Staphylococcus aureus (MSSA)Cefcapene 1 2
Cefditoren11
Cefpodoxime24
Cefuroxime24
Streptococcus pneumoniaeCefcapene ≤0.03 0.06
(Penicillin-Susceptible)Cefditoren≤0.030.06
Cefpodoxime0.060.12
Amoxicillin≤0.030.06
Streptococcus pyogenesCefcapene ≤0.03 ≤0.03
Cefditoren≤0.03≤0.03
Cefpodoxime≤0.03≤0.03
Amoxicillin≤0.03≤0.03
Gram-Negative Aerobes
Haemophilus influenzaeCefcapene 0.03 0.06
(β-lactamase negative)Cefditoren≤0.03≤0.03
Cefpodoxime0.120.12
Amoxicillin/Clavulanate0.51
Haemophilus influenzaeCefcapene 0.03 0.06
(β-lactamase positive)Cefditoren≤0.030.03
Cefpodoxime0.120.25
Amoxicillin/Clavulanate12
Moraxella catarrhalisCefcapene 0.25 0.5
(β-lactamase positive)Cefditoren0.120.25
Cefpodoxime0.51
Amoxicillin/Clavulanate0.250.5
Escherichia coliCefcapene 0.25 1
Cefditoren0.251
Cefpodoxime0.52
Ciprofloxacin≤0.0150.03

Note: Data is compiled from multiple surveillance studies. MIC values can vary based on geographical region and testing methodology.

Cefcapene demonstrates excellent activity against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[6] Its efficacy against Gram-negative bacilli is comparable to other third-generation cephalosporins like cefditoren and cefpodoxime.[6]

Experimental Protocols: MIC Determination

The quantitative data presented is typically derived from standardized antimicrobial susceptibility testing protocols. The broth microdilution method is a gold standard for determining MIC values.

Broth Microdilution Method Protocol
  • Preparation of Reagents and Media:

    • Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of each antibiotic in a suitable solvent as per manufacturer guidelines.

    • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae, supplement the broth with 2.5% to 5% lysed horse blood.

    • Bacterial Inoculum: Culture bacterial isolates on appropriate agar plates overnight. Prepare a direct colony suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.

  • Assay Procedure:

    • Serial Dilution: Dispense the growth medium into all wells of a 96-well microtiter plate. Prepare two-fold serial dilutions of each antibiotic directly in the plate to achieve the desired concentration range.

    • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

    • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air. For capnophilic organisms like H. influenzae, incubate in a 5% CO₂ atmosphere.

  • Data Interpretation:

    • Following incubation, visually inspect the microtiter plates for turbidity.

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualized Experimental Workflow

The logical flow of the broth microdilution technique is depicted below.

Broth_Microdilution_Workflow cluster_setup Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis bacterial_culture 1. Isolate and culture bacterial strain mcfarland 2. Prepare inoculum (0.5 McFarland standard) bacterial_culture->mcfarland inoculation 5. Inoculate plate with bacterial suspension mcfarland->inoculation antibiotic_prep 3. Prepare antibiotic stock solutions serial_dilution 4. Perform serial dilutions in 96-well plate antibiotic_prep->serial_dilution serial_dilution->inoculation incubation 6. Incubate plate (35°C, 16-20h) inoculation->incubation read_plate 7. Visually inspect plate for turbidity incubation->read_plate determine_mic 8. Record MIC value read_plate->determine_mic

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

References

A Head-to-Head In Vitro Comparison of Cefcapene Pivoxil Hydrochloride Hydrate Against Other Oral Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin, against other commonly used oral antibiotics. The data presented herein, derived from various scientific studies, focuses on the antibacterial activity against key respiratory pathogens. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease.

Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The in vitro potency of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) of Cefcapene and other oral antibiotics against common respiratory bacterial pathogens.

Table 1: In Vitro Activity against Streptococcus pneumoniae
AntibioticPenicillin-Susceptible S. pneumoniae (PSSP) MIC90 (µg/mL)Penicillin-Intermediate/Resistant S. pneumoniae (PISP/PRSP) MIC90 (µg/mL)
Cefcapene ≤0.06 - 0.5 [1][2]0.5 - 1 [1][2]
Cefditoren≤0.06 - 0.5[1][2]0.5 - 1[1][2]
Cefaclor1 - >32[1][2]16 - >32[2]
Cefdinir0.5 - 16[1]2 - 16[1][2]
Ampicillin≤0.06[1]4[1]
Erythromycin>128[1]>128[1]
Table 2: In Vitro Activity against Haemophilus influenzae
Antibioticβ-lactamase negative H. influenzae MIC90 (µg/mL)β-lactamase positive H. influenzae MIC90 (µg/mL)
Cefcapene ≤0.03 - 0.06 [1][3]≤0.03 - 0.06 [1][3]
Cefditoren≤0.03 - 0.06[1]≤0.03 - 0.06[1]
Cefaclor2 - 4[1]4 - 8[1]
Cefdinir0.25 - 0.5[1]0.25 - 0.5[1]
Ampicillin0.25 - 0.5[1]>32[1]
Table 3: In Vitro Activity against Moraxella catarrhalis
AntibioticMIC90 (µg/mL)
Cefcapene 0.25 - 3.13 [1][3]
Cefditoren0.12 - 0.5[1]
Cefaclor0.5 - 2[1]
Ampicillin0.25 - 0.5[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of in vitro antibiotic evaluation. The data presented in this guide were primarily generated using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods employed in the cited studies are the agar dilution method and the broth microdilution method.[3]

Agar Dilution Method

The agar dilution method is a reference standard for MIC testing.[3] The general procedure is as follows:

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling concentration of the antibiotic to be tested. A growth control plate without any antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates are cultured to a specific turbidity, corresponding to a standardized cell density (typically 10^4 colony-forming units [CFU] per spot).

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the control plate.

  • Incubation: The inoculated plates are incubated under specific atmospheric and temperature conditions (e.g., 35-37°C in an atmosphere of 5% CO2 for fastidious organisms like S. pneumoniae and H. influenzae) for a defined period (typically 16-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

experimental_workflow_agar_dilution cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prep_antibiotic Prepare Antibiotic Stock Solutions prep_plates Create Serial Dilutions of Antibiotic in Agar Plates prep_antibiotic->prep_plates prep_agar Prepare Molten Agar prep_agar->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC incubate->read_results

Agar Dilution Method Workflow
Broth Microdilution Method

The broth microdilution method is another widely accepted technique for determining MICs and is particularly suitable for testing a large number of isolates.[3]

  • Preparation of Microtiter Plates: 96-well microtiter plates are prepared with serial twofold dilutions of the antibiotics in a liquid growth medium (e.g., Mueller-Hinton broth supplemented with lysed horse blood for fastidious organisms).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in the same broth.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 20-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefcapene, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the binding of the antibiotic to essential enzymes known as Penicillin-Binding Proteins (PBPs).

Signaling Pathway of Cell Wall Synthesis Inhibition

The peptidoglycan layer of the bacterial cell wall is crucial for maintaining cell shape and integrity. Its synthesis is a multi-step process, with the final and critical step being the cross-linking of peptidoglycan strands, a reaction catalyzed by PBPs. β-lactam antibiotics, including Cefcapene, mimic the D-Ala-D-Ala substrate of the PBP, leading to the acylation and inactivation of the enzyme. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

mechanism_of_action cluster_bacterium Bacterial Cell peptidoglycan_synthesis Peptidoglycan Precursor Synthesis pbp Penicillin-Binding Proteins (PBPs) peptidoglycan_synthesis->pbp cross_linking Peptidoglycan Cross-linking pbp->cross_linking cell_wall Stable Cell Wall cross_linking->cell_wall lysis Cell Lysis cross_linking->lysis Inhibition leads to cefcapene Cefcapene (β-lactam antibiotic) cefcapene->pbp Binds to and inactivates

References

A Comparative Guide to Susceptibility Testing of Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of susceptibility testing methods for Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. While specific comparative performance data for Cefcapene is not widely available in publicly accessible English-language literature, this document outlines the established methodologies for such validation, using data from similar cephalosporins as a template. The guide details standard experimental protocols and presents a framework for data comparison, enabling researchers to design and evaluate their own validation studies.

Introduction to Cefcapene and Susceptibility Testing

This compound is the prodrug of Cefcapene, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through binding to penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[1][2] Accurate determination of bacterial susceptibility to Cefcapene is crucial for appropriate clinical use and for monitoring the emergence of resistance.

Antimicrobial susceptibility testing (AST) is performed using various methods, each with its own advantages and limitations. The validation of these methods is essential to ensure the accuracy and reliability of their results. Key performance indicators in AST validation include:

  • Categorical Agreement (CA): The percentage of isolates for which the test method's interpretation (Susceptible, Intermediate, Resistant) matches the reference method's interpretation.

  • Essential Agreement (EA): The percentage of isolates for which the Minimum Inhibitory Concentration (MIC) value from the test method is within a specified range (typically ±1 log2 dilution) of the MIC value from the reference method.

  • Error Rates:

    • Very Major Errors (VME): The test method reports a susceptible result when the reference method indicates resistance.

    • Major Errors (ME): The test method reports a resistant result when the reference method indicates susceptibility.

    • Minor Errors (mE): The test method reports a susceptible or resistant result when the reference method indicates an intermediate result, or vice versa.

Comparison of Susceptibility Testing Methods

The most common methods for cephalosporin susceptibility testing are broth microdilution (BMD), disk diffusion, and gradient diffusion (E-test).

MethodPrincipleAdvantagesDisadvantages
Broth Microdilution (BMD) Serial two-fold dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.Quantitative (provides an MIC value), considered the "gold standard" reference method, high throughput is possible with automation.Labor-intensive if performed manually, requires specialized equipment.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a specific concentration of the antibiotic is placed on an agar plate inoculated with a standardized bacterial suspension. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured.Simple, low cost, flexible in terms of antibiotics tested.Qualitative (provides an interpretation, not an MIC), less precise than MIC methods, performance can be affected by media and inoculum variations.
Gradient Diffusion (E-test) A plastic strip with a predefined, continuous gradient of antibiotic concentrations is placed on an inoculated agar plate. An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.Provides a quantitative MIC value, relatively easy to perform.More expensive than disk diffusion, performance can be affected by technical variations in strip placement and reading.
Hypothetical Performance Data for Cefcapene Susceptibility Testing

The following table illustrates how comparative data for Cefcapene susceptibility testing methods would be presented. The values are hypothetical and based on performance data for other cephalosporins like Cefiderocol.[3][4][5][6][7]

Method vs. Broth Microdilution (Reference)Categorical Agreement (CA)Essential Agreement (EA)Very Major Errors (VME)Major Errors (ME)
Disk Diffusion 92%N/A1.5%2.0%
Gradient Diffusion (E-test) 95%90%1.0%1.5%

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility of susceptibility testing results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely recognized guidelines.

Broth Microdilution (Reference Method)
  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Antibiotic Preparation: Prepare serial two-fold dilutions of Cefcapene in CAMHB in a 96-well microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: The MIC is the lowest concentration of Cefcapene that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion
  • Medium: Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed evenly over the entire surface of the MHA plate.

  • Disk Application: A paper disk impregnated with a standardized concentration of Cefcapene is placed on the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on established breakpoints.

Quality Control

Commonly Used QC Strains for Gram-Positive and Gram-Negative Bacteria:

  • Staphylococcus aureus ATCC® 29213™

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

Visualizations

Cephalosporin Mechanism of Action

Cephalosporin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_wall Stable Cell Wall PBP->Cell_wall cross-links Peptidoglycan_synthesis Peptidoglycan Synthesis Peptidoglycan_synthesis->PBP catalyzed by Lysis Cell Lysis Cefcapene Cefcapene Cefcapene->PBP inhibits No_crosslinking->Lysis leads to

Caption: Mechanism of action of Cefcapene.

Experimental Workflow for Validation of a New Susceptibility Test

AST_Validation_Workflow cluster_setup Phase 1: Setup and Standardization cluster_testing Phase 2: Comparative Testing cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion Select_strains Select Bacterial Strains (Clinical Isolates & QC Strains) Prepare_inocula Prepare Standardized Inocula (0.5 McFarland) Select_strains->Prepare_inocula BMD Perform Broth Microdilution (Reference Method) Prepare_inocula->BMD New_test Perform New Test Method (e.g., Disk Diffusion) Prepare_inocula->New_test Prepare_antibiotics Prepare Cefcapene Stock Solutions and Dilutions Prepare_antibiotics->BMD Prepare_antibiotics->New_test Collect_data Collect MICs and Zone Diameters BMD->Collect_data New_test->Collect_data Analyze_performance Calculate CA, EA, and Error Rates Collect_data->Analyze_performance Establish_QC Establish QC Ranges Analyze_performance->Establish_QC Validate_test Validate New Test Method Establish_QC->Validate_test

Caption: Workflow for validating a new AST method.

References

A Comparative Analysis of Cefcapene Pivoxil Hydrochloride Hydrate Degradation Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation profile of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. Due to the limited publicly available data on the specific degradation products of Cefcapene Pivoxil, this guide leverages a comprehensive study on its forced degradation and draws comparisons with Cefditoren Pivoxil, a structurally related third-generation cephalosporin for which degradation pathways have been elucidated. This comparative approach offers valuable insights into the stability and degradation characteristics of this class of antibiotics.

Executive Summary

This compound demonstrates susceptibility to degradation under acidic and oxidative stress conditions, particularly at elevated temperatures.[1] While it shows relative stability under neutral, thermal (dry heat), and radiolytic conditions, its degradation profile highlights the importance of controlled storage and formulation strategies.[1] In comparison, Cefditoren Pivoxil also degrades under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions but is stable against photolytic and thermal stress.[2] The degradation of cephalosporins, a class of β-lactam antibiotics, is of significant interest as the degradation products can lack therapeutic efficacy and potentially lead to adverse effects.[2]

Comparative Degradation Data

The following table summarizes the forced degradation data for this compound under various stress conditions. A direct quantitative comparison with other cephalosporins is challenging due to variations in experimental conditions across different studies.

Table 1: Forced Degradation of this compound [1]

Stress ConditionTemperatureDurationExtent of Degradation (%)
0.5 M HCl363 K (90°C)240 min56.4
Oxidative (30% H₂O₂)343 K (70°C)-Significant Degradation
Thermal (Dry Heat)373 K / 393 K28 daysDesired Stability
RadiolyticAmbient-1.66 - 10.84

Degradation Pathways and Mechanisms

The antibacterial activity of cephalosporins is primarily attributed to the β-lactam ring.[1] Degradation often involves the hydrolysis of this ring, rendering the antibiotic inactive. Common degradation pathways for cephalosporins include hydrolysis under acidic, neutral, and alkaline conditions, leading to the formation of various degradation products.[3]

While the specific structures of Cefcapene Pivoxil's degradation products are not detailed in the available literature, the primary degradation products observed under acidic and oxidative stress have been noted to have the same retention times, suggesting similar products are formed under these conditions.[1]

For comparative insight, the degradation of Cefditoren Pivoxil has been studied more extensively, with degradation products identified. Under hydrolytic and oxidative stress, Cefditoren Pivoxil was found to degrade into two primary products (DP-I and DP-II).[2]

G Degradation Pathway of Cefditoren Pivoxil Cefditoren_Pivoxil Cefditoren Pivoxil Stress_Conditions Acidic, Alkaline, Neutral Hydrolysis & Oxidative Stress Cefditoren_Pivoxil->Stress_Conditions DP_I Degradation Product I Stress_Conditions->DP_I DP_II Degradation Product II Stress_Conditions->DP_II

A simplified diagram of the degradation of Cefditoren Pivoxil.

Experimental Protocols

The methodologies employed in the degradation studies of Cefcapene Pivoxil and Cefditoren Pivoxil provide a framework for stability-indicating assay methods.

Protocol for Forced Degradation of this compound[1]
  • Acidic Degradation: 10 mg of Cefcapene Pivoxil was dissolved in 50 mL of 0.3 M HCl (ionic strength adjusted to 0.5 M with NaCl) at 363 K. Samples were taken at specified time intervals and cooled immediately.

  • Oxidative Degradation: 10 mg of Cefcapene Pivoxil was dissolved in 50 mL of 30% H₂O₂ at 343 K.

  • Thermal Degradation: 5 mg samples were heated in vials at 373 K or 393 K with 0% relative humidity. At specified intervals, samples were cooled and dissolved in acetonitrile.

  • Radiolytic Degradation: 5 mg samples were exposed to radiolytic stress.

  • Analytical Method: An isocratic RP-HPLC method was used with a Lichrospher RP-18 column (250 mm × 4.6 mm, 5 μm). The mobile phase consisted of acetonitrile and a mixture of citric acid (10 mmol L⁻¹) and potassium chloride (18 mmol L⁻¹) (45:55 v/v). The flow rate was 1 mL min⁻¹, and detection was at 270 nm at 30°C.

Protocol for Forced Degradation of Cefditoren Pivoxil[2]
  • Hydrolytic Degradation (Acidic, Alkaline, Neutral): 1 ml of a 1000 µg/ml stock solution of Cefditoren Pivoxil in methanol was treated with 1 ml of 0.1 N HCl, 0.01 N NaOH, or water at ambient temperature for 3 hours. Samples were then neutralized.

  • Oxidative Degradation: 1 ml of the stock solution was treated with 1 ml of 10%, 15%, or 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug in a sealed glass ampoule was heated in an oven at 60°C for seven days.

  • Photolytic Degradation: The solid drug and a solution were exposed to UV light in a photostability chamber.

  • Analytical Method: A gradient RP-HPLC method was used with a HiQSil C18 column (250×4.6 mm, 5 µ). The mobile phase consisted of methanol and 25 mM ammonium acetate buffer (pH 3.5). The degradation products were characterized by LC-MS/TOF.

G General Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Neutral Neutral Hydrolysis Neutral->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Drug Drug Substance / Product Drug->Acid Drug->Base Drug->Neutral Drug->Oxidative Drug->Thermal Drug->Photolytic Analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Stressed_Samples->Analysis Data Data Analysis: - Purity - Assay - Degradation Products Analysis->Data

A generalized workflow for conducting forced degradation studies.

Conclusion

The available data indicates that this compound is susceptible to degradation under acidic and oxidative conditions, a characteristic shared by other third-generation cephalosporins like Cefditoren Pivoxil. The development of robust, stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing Cefcapene Pivoxil. Further studies to identify the specific degradation products of Cefcapene Pivoxil would allow for a more detailed understanding of its degradation pathways and a more direct comparison with other cephalosporins.

References

A Comparative Guide to Cefcapene Pivoxil and Novel Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the non-inferiority of new antibacterial compounds compared to Cefcapene Pivoxil, a third-generation oral cephalosporin. The following sections present a comprehensive analysis of clinical efficacy, safety, and in-vitro microbiological activity, supported by experimental data and detailed methodologies.

Executive Summary

Cefcapene Pivoxil remains a relevant comparator for new oral antibiotics, particularly for respiratory tract infections. This guide synthesizes data from direct comparative clinical trials and in-vitro susceptibility studies to assess the performance of newer agents. While direct non-inferiority trials against Cefcapene Pivoxil with the very latest compounds are limited, comparisons with established agents and in-vitro data provide valuable insights for drug development professionals.

Clinical Efficacy and Safety: Comparative Non-Inferiority Trials

Two key randomized, double-blind clinical trials provide direct comparative data on the efficacy and safety of Cefcapene Pivoxil against other oral antibiotics.

Cefcapene Pivoxil vs. Cefteram Pivoxil in Chronic Respiratory Tract Infections

A study involving 171 patients with chronic respiratory tract infections demonstrated the non-inferiority of Cefcapene Pivoxil to Cefteram Pivoxil.[1]

Outcome MeasureCefcapene Pivoxil (450 mg/day)Cefteram Pivoxil (600 mg/day)Statistical Significance
Clinical Efficacy 80.2%78.9%No significant difference
Bacterial Eradication Rate 60.5%65.9%No significant difference
Incidence of Side Effects 6.0%6.4%No significant difference
Abnormal Laboratory Findings 13.9%13.9%No significant difference
Cefcapene Pivoxil vs. Amoxicillin-Clavulanate in Acute Bacterial Rhinosinusitis

In a trial with 60 patients diagnosed with acute presumed bacterial rhinosinusitis, Cefcapene Pivoxil was found to be as effective as Amoxicillin-Clavulanate with a better gastrointestinal side-effect profile.[2][3]

Outcome MeasureCefcapene Pivoxil (150 mg, 3 times/day)Amoxicillin-Clavulanate (625 mg, 3 times/day)Statistical Significance
Clinical Improvement Rate (2 weeks) 96.0%95.8%No significant difference (P=0.41)
Gastrointestinal Side Effects (Diarrhea) 1 patient6 patientsP=0.04
Investigational Compound: Solithromycin vs. Cefcapene Pivoxil in Sinusitis

A Phase III, multi-center, randomized, double-blind, non-inferiority study was conducted to compare Solithromycin against Cefcapene Pivoxil hydrochloride hydrate in patients with sinusitis.[4][5] While full, published results of this trial are not yet widely available, its existence indicates the continued relevance of Cefcapene Pivoxil as a comparator in the development of new antibiotics for respiratory tract infections. The primary objective was to demonstrate the non-inferiority of Solithromycin to Cefcapene Pivoxil.[4][5]

In-Vitro Microbiological Activity: A Comparative Overview

The in-vitro activity of an antibiotic, measured by the Minimum Inhibitory Concentration (MIC), is a critical indicator of its potential efficacy. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of Cefcapene Pivoxil and newer compounds against key respiratory pathogens.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniae Cefditoren≤0.016 - ≤0.060.5 - 1
Tebipenem≤0.0080.12
Haemophilus influenzae Cefditoren≤0.016≤0.016 - 0.03
Tebipenem0.120.5
Moraxella catarrhalis Cefditoren≤0.0160.016 - 0.5
Tebipenem0.030.03

Note: Direct comparative in-vitro studies between Cefcapene Pivoxil and these newer agents are limited in the readily available literature. The data for Cefditoren and Tebipenem are presented to showcase the potency of newer compounds against relevant pathogens.

Experimental Protocols

Representative Non-Inferiority Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)

This protocol outlines a typical methodology for a randomized, double-blind, non-inferiority trial assessing a new oral antibiotic against a standard-of-care comparator, such as Cefcapene Pivoxil, for the treatment of CAP.

Objective: To demonstrate that the clinical efficacy of the new oral antibiotic is non-inferior to the standard oral antibiotic in the treatment of adult patients with CAP.

Study Design:

  • Phase: III

  • Design: Randomized, double-blind, multi-center, active-controlled, non-inferiority trial.

  • Patient Population: Adult patients with a clinical and radiological diagnosis of community-acquired pneumonia.

  • Inclusion Criteria: Age ≥ 18 years, new infiltrate on chest X-ray, and presence of clinical signs and symptoms of pneumonia.

  • Exclusion Criteria: Severe pneumonia requiring intensive care, known or suspected infection with a pathogen resistant to the study drugs, history of hypersensitivity to cephalosporins or penicillins.

Treatment Arms:

  • Experimental Arm: New Oral Antibiotic (specific dosage regimen).

  • Control Arm: Cefcapene Pivoxil (e.g., 150 mg three times daily).

Primary Endpoint: Clinical response at the Test-of-Cure (TOC) visit (typically 5-10 days after the end of therapy), defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy is required.

Non-Inferiority Margin: A pre-specified margin (e.g., 10%) for the difference in clinical success rates between the two treatment arms.

Statistical Analysis: The primary analysis is performed on the per-protocol and/or modified intent-to-treat populations. The two-sided 95% confidence interval for the difference in the primary endpoint between the two groups is calculated. Non-inferiority is concluded if the lower bound of this confidence interval is greater than the negative of the pre-specified non-inferiority margin.

Safety Assessment: Monitoring and recording of all adverse events, laboratory abnormalities, and vital signs throughout the study.

Methodology for Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates.

  • Inoculum Preparation: The bacterial isolate to be tested is grown to a specific turbidity, corresponding to a standardized cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

Cephalosporins, including Cefcapene, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][6][7] This process involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][2][6][7]

Signaling Pathway of Cephalosporin Action

Cephalosporin_Mechanism UDP_NAG UDP-N-acetylglucosamine Peptidoglycan_Subunit Peptidoglycan Subunit (Lipid II) UDP_NAG->Peptidoglycan_Subunit Synthesis UDP_NAM UDP-N-acetylmuramic acid -pentapeptide UDP_NAM->Peptidoglycan_Subunit Synthesis Lipid_Carrier Lipid Carrier Lipid_Carrier->Peptidoglycan_Subunit Transport across cell membrane Growing_Peptidoglycan Growing Peptidoglycan Chain Peptidoglycan_Subunit->Growing_Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Growing_Peptidoglycan->PBP Binds to Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Catalyzes Cross-linking Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Cephalosporin Cefcapene (Cephalosporin) Cephalosporin->PBP Inhibits

Caption: Mechanism of action of Cefcapene (a cephalosporin) on bacterial cell wall synthesis.

Experimental Workflow for Non-Inferiority Assessment

Non_Inferiority_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Arm A (New Compound) Randomization->Treatment_A 1:1 Treatment_B Treatment Arm B (Cefcapene Pivoxil) Randomization->Treatment_B 1:1 Treatment_Period Treatment Period (e.g., 7-14 days) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_Up Follow-Up Visits (e.g., Test-of-Cure) Treatment_Period->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (Non-Inferiority Margin) Data_Collection->Statistical_Analysis Conclusion Conclusion on Non-Inferiority Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for a non-inferiority clinical trial.

Conclusion

This comparative guide demonstrates that while Cefcapene Pivoxil remains a robust and effective oral cephalosporin, newer compounds show promise with potent in-vitro activity against key respiratory pathogens. The provided clinical trial data establishes the non-inferiority of Cefcapene Pivoxil to other established oral antibiotics and highlights its favorable safety profile. For drug development professionals, Cefcapene Pivoxil serves as a valuable benchmark for the development of new oral antibiotics, particularly for community-acquired respiratory tract infections. Future direct, head-to-head non-inferiority trials will be crucial in definitively positioning newer agents in the clinical landscape.

References

Safety Operating Guide

Proper Disposal Procedures for Cefcapene Pivoxil Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Cefcapene Pivoxil Hydrochloride Hydrate, intended for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets and general pharmaceutical waste disposal guidelines.

Hazard and Safety Information

This compound is classified as harmful if swallowed and may cause skin and respiratory irritation.[1] Adherence to safety protocols is crucial during handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal Workflow

The proper disposal of this compound should follow a structured process to ensure safety and regulatory compliance. The following diagram illustrates the decision-making workflow for disposal.

start Start: Unused/Expired This compound check_regulations Consult Federal, State, and Local Pharmaceutical Waste Regulations start->check_regulations spill_cleanup For Spills: Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. start->spill_cleanup is_hazardous Is the waste classified as hazardous by regulations? check_regulations->is_hazardous licensed_disposal Arrange for disposal by a licensed hazardous waste contractor. (Incineration is a common method) is_hazardous->licensed_disposal Yes non_hazardous_disposal Follow institutional guidelines for non-hazardous pharmaceutical waste. is_hazardous->non_hazardous_disposal No end End: Disposal Complete licensed_disposal->end non_hazardous_disposal->end spill_cleanup->licensed_disposal

Disposal workflow for this compound.

Detailed Disposal Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the following step-by-step guidance is based on general best practices for pharmaceutical waste.

1. Personal Protective Equipment (PPE): Before handling the material for disposal, ensure you are wearing appropriate PPE:

  • NIOSH-approved respirator

  • Chemical-resistant gloves

  • Safety goggles or face shield

  • Protective clothing (lab coat)

2. Regulatory Compliance: The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA).[2][3] It is mandatory to consult and comply with all federal, state, and local regulations concerning pharmaceutical waste disposal.[4]

3. Disposal Method: The recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. This ensures that the compound is managed in an environmentally responsible manner, typically through incineration.[2]

4. Procedure for Preparing for Licensed Disposal:

  • Segregation: Keep this compound waste separate from other chemical and biological waste unless instructed otherwise by your institution's environmental health and safety (EHS) office.

  • Containment: Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name and any associated hazard warnings.

  • Storage: Store the container in a secure, well-ventilated area, away from incompatible materials, until it is collected by the licensed waste disposal contractor.[1]

5. Accidental Release Measures: In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Do not allow the product to enter drains or waterways.[4]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • Absorb liquid spills with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect all contaminated materials into a suitable, sealed container for disposal as hazardous waste.[4]

  • Decontamination: Clean the spill area thoroughly.

Important Considerations:

  • Do Not Dispose Down the Drain: As an antibiotic, improper disposal in the sewer system can contribute to antibiotic resistance in the environment.[5][6]

  • Household Disposal (Not Recommended for Laboratories): While some guidelines allow for the disposal of certain pharmaceuticals in household trash after mixing them with an undesirable substance (like coffee grounds or kitty litter), this is not the recommended procedure for a laboratory setting.[7] Always default to the more stringent disposal methods required for research and development facilities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcapene Pivoxil Hydrochloride Hydrate
Reactant of Route 2
Reactant of Route 2
Cefcapene Pivoxil Hydrochloride Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.